molecular formula C9H10ClFO B156296 1-(3-Chloropropoxy)-4-fluorobenzene CAS No. 1716-42-3

1-(3-Chloropropoxy)-4-fluorobenzene

Cat. No.: B156296
CAS No.: 1716-42-3
M. Wt: 188.62 g/mol
InChI Key: DFFWYMMOMUTKOI-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-4-fluorobenzene is a useful research compound. Its molecular formula is C9H10ClFO and its molecular weight is 188.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloropropoxy)-4-fluorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWYMMOMUTKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50169136
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
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Molecular Weight

188.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1716-42-3
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
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Record name 1-(3-Chloropropoxy)-4-fluorobenzene
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Record name 1-(3-Chloropropoxy)-4-fluorobenzene
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Record name 1-(3-chloropropoxy)-4-fluorobenzene
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Foundational & Exploratory

1-(3-Chloropropoxy)-4-fluorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a fluorinated aromatic ether that serves as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive chloropropyl chain and a fluorinated phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final compounds. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its primary application as an alkylating agent.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueCitations
Molecular Formula C₉H₁₀ClFO[1][2][3]
Molecular Weight 188.63 g/mol [1][2][3]
CAS Number 1716-42-3[1][2]
Appearance Clear yellowish to orange liquid
Boiling Point 118-120 °C at 10 mmHg
Synonyms 3-(4-Fluorophenoxy)propyl chloride, 3-Chloropropyl 4-fluorophenyl ether[2]

Synthesis and Reactions

Synthetic Pathway

This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of 4-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 1,3-dihalopropane, such as 1-bromo-3-chloropropane. The general reaction scheme is depicted below.

cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Fluorophenol 4-Fluorophenol Product This compound 4-Fluorophenol->Product + 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Product

Caption: Williamson Ether Synthesis of the target compound.

Role as an Alkylating Agent

The primary utility of this compound in drug development and organic synthesis is as an alkylating agent.[4] The terminal chlorine on the propoxy chain is a good leaving group, allowing the molecule to introduce the 3-(4-fluorophenoxy)propyl moiety to various nucleophiles, such as amines, thiols, and carbanions. This versatility makes it a crucial reagent for constructing more elaborate molecular architectures.

Experimental Protocols

The following is a representative experimental protocol for the use of this compound in an N-alkylation reaction, a common step in the synthesis of pharmaceutical intermediates. This protocol is adapted from procedures for similar alkylating agents.[5][6]

Objective: To synthesize an N-alkylated product using this compound.

Materials:

  • A nucleophilic substrate (e.g., a primary or secondary amine-containing compound)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI) (optional, as a catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine substrate (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. If desired, add a catalytic amount of potassium iodide (0.1 equivalents).

  • Addition of Alkylating Agent: Add this compound (1.1-1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the DMF by distillation under reduced pressure.

    • To the residue, add dichloromethane and water.

    • Separate the organic phase.

  • Extraction and Purification:

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by standard techniques such as column chromatography or crystallization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine substrate in anhydrous DMF B Add K2CO3 and optional KI A->B C Add this compound B->C D Heat to 80-100 °C C->D E Monitor progress by TLC/LC-MS D->E F Cool and remove DMF E->F G DCM/Water extraction F->G H Wash with water and brine G->H I Dry, concentrate, and purify H->I J Final N-alkylated Product I->J

References

1-(3-Chloropropoxy)-4-fluorobenzene physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a focused overview of the key physical properties of 1-(3-Chloropropoxy)-4-fluorobenzene, a compound of interest in various research and development applications. The data presented is intended to support laboratory and developmental work by providing essential physical constants.

Data Presentation: Physical Properties

The following table summarizes the primary physical properties of this compound.

PropertyValueNotes
Boiling Point 118-120 °Cat 10 mmHg[1]
Density ~1.2 g/cm³[1]
Molecular Formula C₉H₁₀ClFO[1][2][3][4][5][6]
Molecular Weight 188.63 g/mol [1][2][3][4][5][6]
CAS Number 1716-42-3[1][2][3][4][6]
Appearance Clear yellowish to orange liquid[1]

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of this compound are not provided in the cited reference materials. Typically, the boiling point of a substance at reduced pressure is determined using vacuum distillation apparatus, and the temperature and pressure are recorded. Density is commonly measured using a pycnometer or a digital density meter at a specified temperature. For precise and reproducible results, standardized methods such as those outlined by ASTM or ISO are generally followed.

Logical Relationship of Physical Properties

The following diagram illustrates the direct association of the key physical properties with the chemical compound.

G cluster_properties Physical Properties substance This compound boiling_point Boiling Point: 118-120 °C @ 10 mmHg substance->boiling_point density Density: ~1.2 g/cm³ substance->density

Caption: Relationship between this compound and its physical properties.

References

Spectroscopic Profile of 1-(3-Chloropropoxy)-4-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound 1-(3-Chloropropoxy)-4-fluorobenzene (CAS No. 1716-42-3). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Furthermore, standardized experimental protocols for the acquisition of such spectra from a liquid sample are provided to aid in method development and data verification.

Predicted Spectral Data

The following spectral data have been predicted using computational models. It is important to note that while these predictions are based on established algorithms, experimental verification is recommended for confirmation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.95 - 7.05m2HAr-H (ortho to F)
6.80 - 6.90m2HAr-H (ortho to O)
4.05t2HO-CH₂ -CH₂-CH₂-Cl
3.75t2HO-CH₂-CH₂-CH₂ -Cl
2.20p2HO-CH₂-CH₂ -CH₂-Cl

Key: t = triplet, p = pentet, m = multiplet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
159.0 (d, J ≈ 240 Hz)C -F
155.0C -O
116.0 (d, J ≈ 23 Hz)C H (ortho to F)
115.5 (d, J ≈ 8 Hz)C H (ortho to O)
66.0O-C H₂-CH₂-CH₂-Cl
41.5O-CH₂-CH₂-C H₂-Cl
32.0O-CH₂-C H₂-CH₂-Cl

Key: d = doublet

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H Stretch
2850 - 2960MediumAliphatic C-H Stretch
1500 - 1600StrongAromatic C=C Stretch
1220 - 1260StrongAryl-O Stretch, C-F Stretch
1090 - 1120StrongC-O Stretch
650 - 750StrongC-Cl Stretch
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
188/19030[M]⁺ (Molecular Ion, showing ³⁵Cl/³⁷Cl isotope pattern)
152100[M - HCl]⁺
11280[C₆H₅FO]⁺
7740[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

    • Gently swirl the vial to ensure the sample is fully dissolved and the solution is homogeneous.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the spectral quality.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument-specific gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans will be required due to its lower natural abundance.

    • Acquire the spectrum.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film) :

    • Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

    • Ensure there are no air bubbles trapped in the film.

  • Instrument Setup and Data Acquisition :

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS) with Electron Ionization (EI)
  • Sample Introduction :

    • For a volatile liquid, a direct insertion probe or a gas chromatography (GC) inlet can be used.

    • If using a GC inlet, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

    • A small volume (typically 1 µL) of the solution is injected into the GC, where the compound is separated from the solvent and introduced into the mass spectrometer's ion source.

  • Ionization and Mass Analysis :

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.[1][2]

    • The resulting positive ions are accelerated out of the ion source and into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing :

    • The separated ions are detected, and their abundance is recorded.

    • The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Sample Sample Preparation (Dissolution/Dilution) NMR_Acq NMR Data Acquisition (¹H, ¹³C) Sample->NMR_Acq IR_Acq IR Data Acquisition Sample->IR_Acq MS_Acq MS Data Acquisition Sample->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Data Processing (Spectrum Generation) MS_Acq->MS_Proc NMR_Analysis NMR Spectral Analysis (Shift, Coupling, Integration) NMR_Proc->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group ID) IR_Proc->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation) MS_Proc->MS_Analysis Structure_Elucidation Structure Elucidation / Verification NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic data acquisition and analysis.

References

An In-depth Technical Guide on the Solubility of 1-(3-Chloropropoxy)-4-fluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Chloropropoxy)-4-fluorobenzene, a key intermediate in various synthetic applications. Understanding its solubility is crucial for process optimization, formulation development, and ensuring reaction efficiency. This document outlines standard experimental protocols for determining solubility and provides a framework for recording and interpreting solubility data.

Introduction to this compound

This compound (CAS No. 1716-42-3) is a halogenated aromatic ether with the molecular formula C₉H₁₀ClFO.[1][2][3][4] Its chemical structure, featuring a polar ether linkage and halogen substituents, suggests a nuanced solubility profile across a range of organic solvents. Accurate solubility data is essential for its effective use in pharmaceutical synthesis and other chemical processes.

Physical Properties:

  • Molecular Weight: 188.63 g/mol [1][2][3]

  • Appearance: Typically a clear yellowish to orange liquid[5]

  • Boiling Point: Approximately 118-120 °C at 10 mmHg[5]

  • Density: Approximately 1.2 g/cm³[5]

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents at Ambient Temperature (25 °C)

Solvent ClassSolventPolarity IndexSolubility ( g/100 mL)Observations
Alcohols Methanol5.1Data to be determined
Ethanol4.3Data to be determined
Isopropanol3.9Data to be determined
Esters Ethyl Acetate4.4Data to be determined
Ketones Acetone5.1Data to be determined
2-Butanone (MEK)4.7Data to be determined
Ethers Diethyl Ether2.8Data to be determined
Tetrahydrofuran (THF)4.0Data to be determined
Hydrocarbons n-Heptane0.1Data to be determined
Toluene2.4Data to be determined
Chlorinated Dichloromethane3.1Data to be determined
Chloroform4.1Data to be determined
Amides Dimethylformamide (DMF)6.4Data to be determined
Other Acetonitrile5.8Data to be determined
Dimethyl Sulfoxide (DMSO)7.2Data to be determined

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This method is a standard approach for generating reliable and reproducible solubility data.

3.1. Materials and Equipment

  • This compound (purity ≥ 97%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of undissolved solute is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system should be under continuous agitation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation:

    • Place the evaporation dishes in a drying oven at a temperature below the boiling point of the solvent and the solute, or in a vacuum desiccator, until all the solvent has evaporated and a constant weight of the solute is achieved.

  • Data Calculation:

    • Weigh the evaporation dish containing the dried solute.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

    • Express the solubility in grams per 100 mL of solvent using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of aliquot taken (mL)) * 100

3.3. Considerations and Best Practices

  • Ensure the temperature is precisely controlled throughout the experiment as solubility is temperature-dependent.

  • Use appropriate personal protective equipment (PPE), such as gloves and safety goggles, and work in a well-ventilated area.[5]

  • Perform each measurement in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow start Start: Define Compound and Solvents protocol_dev Develop Experimental Protocol (e.g., Gravimetric Method) start->protocol_dev exp_setup Experimental Setup: - Prepare Supersaturated Solutions - Temperature Control protocol_dev->exp_setup equilibration Equilibration (24-48 hours with agitation) exp_setup->equilibration sampling Sampling and Filtration (Remove undissolved solute) equilibration->sampling analysis Gravimetric Analysis: - Solvent Evaporation - Weighing of Solute sampling->analysis data_calc Data Calculation and Recording in Table analysis->data_calc decision Is Data Reproducible? data_calc->decision results Results Interpretation and Solvent Selection end End: Solubility Profile Established results->end decision->exp_setup No - Repeat Experiment decision->results Yes

Caption: Logical workflow for the experimental determination of solubility.

Predictive Models for Solubility

In the absence of experimental data, thermodynamic models and machine learning approaches can provide estimations of solubility.[6][7][8] Models such as UNIFAC and COSMO-RS can be employed for rapid screening of potential solvents, although experimental verification is recommended for critical applications.[9] These predictive tools are particularly useful in the early stages of process development to narrow down the selection of candidate solvents.[9][10]

References

An In-depth Technical Guide to the Reactivity and Stability Profile of 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a substituted aromatic ether that serves as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its chemical structure, featuring a fluorinated benzene ring, an ether linkage, and a reactive chloropropyl side chain, imparts a unique combination of stability and reactivity. The presence of the fluorine atom enhances metabolic and thermal stability, a desirable trait in drug design, while the terminal chlorine on the propyl chain provides a key site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.

This technical guide provides a comprehensive overview of the reactivity and stability profile of this compound. It includes a summary of its physical and chemical properties, a detailed analysis of its reactivity, a discussion of its stability under various conditions, and detailed experimental protocols for its synthesis and a representative reaction.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 1716-42-3[1]
Molecular Formula C₉H₁₀ClFO[1]
Molecular Weight 188.63 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 118-120 °C at 10 mmHg[2]
Density ~1.2 g/cm³[2]
Flash Point ~114.5 °C[2]
Purity Typically ≥95%[2]
Solubility Soluble in common organic solvents such as acetone and diethyl ether.[3]

Reactivity Profile

The reactivity of this compound is primarily dictated by two key structural features: the fluorinated aromatic ring and the 3-chloropropoxy side chain.

Reactivity of the Aromatic Ring

The 4-fluorophenyl group is generally stable and unreactive towards many common reagents. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical inertness of the aromatic ring. The fluorine atom is a weak deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director. Given the para-substitution, any further electrophilic substitution would be directed to the ortho positions relative to the fluorine atom. Nucleophilic aromatic substitution on the fluorobenzene ring is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule.

Reactivity of the 3-Chloropropoxy Side Chain

The primary site of reactivity in this compound is the terminal chlorine atom on the propyl chain. This primary alkyl chloride is susceptible to nucleophilic substitution reactions (Sₙ2), making it a valuable synthon for introducing a variety of functional groups.

Common nucleophilic substitution reactions include:

  • Reaction with Amines: Forms the corresponding secondary or tertiary amines, a common step in the synthesis of many pharmaceutical compounds.

  • Reaction with Azides: Yields the corresponding alkyl azide, which can be further transformed, for example, into an amine via reduction or used in click chemistry.

  • Reaction with Cyanide: Produces the corresponding nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Reaction with Alkoxides or Phenoxides: Leads to the formation of a new ether linkage.

The general workflow for a nucleophilic substitution reaction at the chloropropyl chain is illustrated below.

G Nucleophilic Substitution at the Chloropropyl Chain reactant This compound product Substituted Product reactant->product Sₙ2 Reaction nucleophile Nucleophile (e.g., R-NH₂, N₃⁻, CN⁻) leaving_group Chloride Ion (Cl⁻)

Caption: General scheme of a nucleophilic substitution reaction.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

The presence of the fluorinated aromatic ring contributes to the enhanced thermal stability of the molecule. Fluorinated aromatic compounds often exhibit higher decomposition temperatures compared to their non-fluorinated analogs. The molecule is generally stable at room temperature in closed containers under normal storage and handling conditions[2].

Hydrolytic Stability

The ether linkage in this compound is generally resistant to hydrolysis under neutral and basic conditions. Cleavage of the ether bond typically requires strong acidic conditions and high temperatures. The chloropropyl group can undergo slow hydrolysis to the corresponding alcohol, particularly at elevated temperatures and non-neutral pH. The rate of hydrolysis is expected to be pH-dependent, with faster rates at neutral to slightly alkaline pH where nucleophilic attack by water or hydroxide is more favorable.

Photostability

A potential degradation pathway could involve homolytic cleavage of the C-Cl bond followed by further reactions.

G Potential Photodegradation Pathway start This compound intermediate1 Propoxy Radical Intermediate start->intermediate1 UV Light (hν) intermediate2 Chloride Radical (Cl•) start->intermediate2 UV Light (hν) products Further Degradation Products intermediate1->products intermediate2->products

Caption: A possible initial step in the photodegradation process.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-fluorophenol and 1-bromo-3-chloropropane.

Materials:

  • 4-Fluorophenol

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 1-bromo-3-chloropropane (1.2 eq) to the flask.

  • Reaction: Heat the mixture to reflux (around 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction's progress by TLC, checking for the disappearance of 4-fluorophenol.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

G Williamson Ether Synthesis Workflow start Start step1 Mix 4-Fluorophenol, K₂CO₃, and Acetone start->step1 step2 Add 1-Bromo-3-chloropropane step1->step2 step3 Reflux for 12-24 hours step2->step3 step4 Cool and Filter step3->step4 step5 Concentrate Filtrate step4->step5 step6 Dissolve in Diethyl Ether step5->step6 step7 Wash with NaOH, Water, and Brine step6->step7 step8 Dry with MgSO₄ step7->step8 step9 Concentrate step8->step9 step10 Vacuum Distillation step9->step10 end Pure this compound step10->end

Caption: Step-by-step workflow for the synthesis.

Nucleophilic Substitution with Sodium Azide

This protocol outlines a representative nucleophilic substitution reaction to synthesize 1-(3-Azidopropoxy)-4-fluorobenzene.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(3-Azidopropoxy)-4-fluorobenzene can be purified by column chromatography on silica gel if necessary.

GC-MS Analysis Protocol

This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined reactivity and stability profile. Its stability, enhanced by the presence of a fluorine atom on the aromatic ring, makes it a robust building block for complex syntheses. The primary mode of reactivity is through nucleophilic substitution at the terminal chlorine of the propyl side chain, allowing for the introduction of a wide array of functional groups. A thorough understanding of its properties, reactivity, and stability, as outlined in this guide, is crucial for its effective and safe use in research and development.

References

A Comprehensive Technical Guide to 1-(3-Chloropropoxy)-4-fluorobenzene: A Key Intermediate in Antifungal Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Chloropropoxy)-4-fluorobenzene, a crucial chemical intermediate in the synthesis of various pharmaceutical compounds, particularly azole antifungal agents. This document details its chemical identity, physicochemical properties, synthesis, and its significant role in the development of potent therapeutic agents.

Chemical Identity and Synonyms

This compound is an aromatic ether that serves as a versatile building block in organic synthesis. Its structure features a 4-fluorophenyl group linked to a 3-chloropropyl chain via an ether bond. This unique combination of a reactive chloropropyl group and a fluorinated aromatic ring makes it a valuable precursor in the construction of complex molecules.

A comprehensive list of its synonyms and identifiers is provided in the table below for clear identification and cross-referencing in scientific literature and chemical databases.

Identifier Type Value
IUPAC Name This compound
Synonyms 3-Chloropropyl 4-fluorophenyl ether, 1-(3-chloropropoxy)-4-fluoro-benzene, 3-(4-Fluorophenoxy)propyl Chloride, 1-(4-Fluorophenoxy)-3-chloropropane, 4-Fluorophenoxypropyl chloride
CAS Number 1716-42-3[1][2]
Molecular Formula C₉H₁₀ClFO[1][2]
Molecular Weight 188.63 g/mol [1][2]
InChI InChI=1S/C9H10ClFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
SMILES C1(OCCCCl)=CC=C(F)C=C1

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The following table summarizes its key physicochemical data.

Property Value Reference
Appearance Clear yellowish to orange liquid
Boiling Point 118-120 °C at 10 mmHg
Flash Point ~114.5 °C
Density ~1.2 g/cm³
Purity Commonly supplied at ≥95%

Spectroscopic data is critical for the identification and characterization of the compound. 1H and 13C Nuclear Magnetic Resonance (NMR) are standard techniques for confirming its structure.

  • ¹H NMR and ¹³C NMR data are available in public databases, providing characteristic shifts for the aromatic and aliphatic protons and carbons, respectively.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-fluorophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane.

The general workflow for this synthesis is outlined in the diagram below:

G Synthesis Workflow of this compound reagents Reactants: - 4-Fluorophenol - 1-Bromo-3-chloropropane - Base (e.g., K₂CO₃) - Solvent (e.g., Acetone) reaction Williamson Ether Synthesis (Reflux) reagents->reaction workup Work-up: - Filtration - Concentration reaction->workup purification Purification: - Distillation under reduced pressure workup->purification product Final Product: This compound purification->product

Synthesis Workflow
Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

  • 4-Fluorophenol

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with deionized water in a separatory funnel to remove any remaining inorganic salts.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound as a clear liquid.

Role in Drug Development: Synthesis of Azole Antifungal Agents

This compound is a key intermediate in the synthesis of several medically important azole antifungal drugs, such as Itraconazole and Posaconazole . These drugs are widely used to treat a variety of fungal infections. The 3-chloropropyl group of the intermediate allows for the facile introduction of the azole-containing side chain, a critical pharmacophore for this class of drugs.

The general synthetic strategy involves the reaction of this compound with a suitable heterocyclic amine, typically a piperazine derivative, to form a more complex intermediate. This intermediate then undergoes further chemical transformations to yield the final active pharmaceutical ingredient (API).

Mechanism of Action of Azole Antifungals: Inhibition of Ergosterol Biosynthesis

Azole antifungals, synthesized using intermediates like this compound, exert their therapeutic effect by disrupting the fungal cell membrane. Specifically, they inhibit the enzyme lanosterol 14-alpha-demethylase , a key enzyme in the biosynthesis of ergosterol .[1][3][4][5][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[1][3][4][8][9]

The inhibition of lanosterol 14-alpha-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication.

The signaling pathway illustrating this mechanism of action is depicted below:

G Mechanism of Action of Azole Antifungals cluster_synthesis Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption Depletion leads to Azole Azole Antifungals (e.g., Itraconazole, Posaconazole) Azole->Enzyme Inhibition Inhibition of Fungal Growth and Replication Disruption->Inhibition

Azole Antifungal Mechanism

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is recommended to work in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant value in the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an essential building block for the synthesis of complex therapeutic agents, most notably the azole class of antifungal drugs. A thorough understanding of its synthesis, properties, and applications is crucial for researchers and scientists engaged in drug discovery and development.

References

An In-depth Technical Guide to the Core Synthesis Pathway of 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthesis pathway for 1-(3-Chloropropoxy)-4-fluorobenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data to support research and development activities.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the synthesis proceeds in two key stages:

  • Deprotonation of 4-Fluorophenol: 4-Fluorophenol, a weakly acidic compound, is treated with a strong base to form the more nucleophilic 4-fluorophenoxide ion.

  • Nucleophilic Attack: The newly formed 4-fluorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromo-3-chloropropane. This results in the displacement of the bromide ion and the formation of the desired ether linkage, yielding this compound.

The reaction's success is predicated on the S(_N)2 mechanism, which favors a primary alkyl halide like 1-bromo-3-chloropropane to minimize competing elimination reactions.[1]

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
4-FluorophenolC₆H₅FO112.10
1-Bromo-3-chloropropaneC₃H₆BrCl157.44
Sodium Hydroxide (NaOH)NaOH40.00
AcetoneC₃H₆O58.08
DichloromethaneCH₂Cl₂84.93
Anhydrous Magnesium SulfateMgSO₄120.37

2.2. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.2 g (0.1 mol) of 4-fluorophenol in 100 mL of acetone.

  • Base Addition: To the stirred solution, add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-fluorophenoxide salt.

  • Alkylation: Slowly add 15.7 g (0.1 mol) of 1-bromo-3-chloropropane to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: The residue is dissolved in 100 mL of dichloromethane and transferred to a separatory funnel. The organic layer is washed successively with 50 mL of 5% aqueous sodium hydroxide solution and 50 mL of water.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

  • Purification: The crude product is purified by vacuum distillation to obtain the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-FluorophenolC₆H₅FO112.10185
1-Bromo-3-chloropropaneC₃H₆BrCl157.44143.3[2]
This compoundC₉H₁₀ClFO188.63[3][4][5]Not specified in search results

Yield: While a specific yield for this exact protocol was not found in the searched literature, Williamson ether syntheses typically provide yields in the range of 50-95%.

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃):

    • Aromatic protons (AA'BB' system): ~6.8-7.0 ppm

    • -OCH₂- triplet: ~4.1 ppm

    • -CH₂Cl triplet: ~3.7 ppm

    • -CH₂- quintet: ~2.2 ppm

  • ¹³C NMR (CDCl₃):

    • Aromatic carbons: ~115-160 ppm (with C-F coupling)

    • -OCH₂-: ~65 ppm

    • -CH₂Cl: ~41 ppm

    • -CH₂-: ~32 ppm

Mandatory Visualizations

4.1. Synthesis Pathway Diagram

Synthesis_Pathway Sodium_Hydroxide NaOH (Base) 4-Fluorophenoxide 4-Fluorophenoxide Sodium_Hydroxide->4-Fluorophenoxide Deprotonation Product This compound 4-Fluorophenoxide->Product + 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->Product SN2 Attack

Caption: Williamson ether synthesis of this compound.

4.2. Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve 4-Fluorophenol in Acetone start->dissolve add_base Add NaOH solution dissolve->add_base stir Stir at RT (30 min) add_base->stir add_alkyl_halide Add 1-Bromo-3-chloropropane stir->add_alkyl_halide reflux Reflux (8-10h) add_alkyl_halide->reflux workup Work-up (Filter, Concentrate) reflux->workup extract Extraction with Dichloromethane workup->extract wash Wash with NaOH(aq) and Water extract->wash dry Dry over MgSO4 wash->dry purify Vacuum Distillation dry->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Methodological & Application

Application Notes: 1-(3-Chloropropoxy)-4-fluorobenzene in the Synthesis of Butyrophenone Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a key building block in medicinal chemistry, particularly in the synthesis of butyrophenone antipsychotics. This class of drugs, which includes the well-known neuroleptic haloperidol, primarily acts by antagonizing dopamine D2 receptors in the brain. The structural motif of a 4-fluorophenyl group connected via a three-carbon propyl chain to a basic nitrogen-containing heterocycle is crucial for their pharmacological activity. This compound provides the essential 4-fluorophenylpropoxy moiety for the synthesis of these compounds.

Application: Synthesis of Haloperidol Analogs

A primary application of this compound is in the synthesis of haloperidol and its analogs. The synthesis involves the N-alkylation of a suitable piperidine derivative, such as 4-(4-chlorophenyl)-4-hydroxypiperidine, with the building block. This reaction introduces the 3-(4-fluorophenoxy)propyl group onto the piperidine nitrogen, forming the core structure of the butyrophenone antipsychotics.

Pharmacological Data

The butyrophenone antipsychotics synthesized using this building block are potent antagonists of the dopamine D2 receptor. The affinity of these compounds for the D2 receptor is a key determinant of their antipsychotic efficacy. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

CompoundReceptorKi (nM)
HaloperidolDopamine D20.66 - 2.84[1]

Experimental Protocols

Protocol 1: Synthesis of 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (Haloperidol)

This protocol describes the synthesis of haloperidol via the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a precursor derived from this compound.

Materials:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure haloperidol.

Protocol 2: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand (e.g., [³H]-Spiperone)

  • Unlabeled competitor (e.g., Haloperidol for non-specific binding)

  • Test compound

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the unlabeled competitor in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the radioligand at a concentration close to its Kd, and either the test compound, the unlabeled competitor (for non-specific binding), or buffer alone (for total binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Synthesis_of_Haloperidol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C K₂CO₃, KI DMF, 80-90 °C A->C B 4-(4-Chlorophenyl)-4-hydroxypiperidine B->C D Haloperidol C->D N-Alkylation

Caption: Synthetic scheme for Haloperidol.

D2_Receptor_Binding_Assay_Workflow Start Start Assay Prepare_Reagents Prepare Reagents: - D2 Receptor Membranes - [³H]-Spiperone (Radioligand) - Test Compound Dilutions Start->Prepare_Reagents Incubation Incubate: Membranes + Radioligand + Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting (Measures Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis: Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Dopamine D2 receptor binding assay workflow.

Dopamine_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway.

References

Application Notes and Protocols: 1-(3-Chloropropoxy)-4-fluorobenzene as a Linker in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of a linker molecule is paramount in the design of targeted therapeutics, directly influencing the stability, efficacy, and pharmacokinetic profile of the drug conjugate. 1-(3-Chloropropoxy)-4-fluorobenzene represents a versatile chemical scaffold that can be employed as a linker in various drug design paradigms, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the potential applications, synthetic protocols, and conceptual signaling pathways related to the use of this aryl-propyl-halide linker. While this specific linker is not yet prominently featured in approved drugs, these notes offer a forward-looking guide based on established principles of medicinal chemistry and targeted drug delivery.

Introduction to Linker Technology in Drug Design

Linkers are critical components in the architecture of targeted therapies, bridging a targeting moiety (e.g., an antibody or a small molecule ligand) to a therapeutic payload (e.g., a cytotoxic agent or a protein degrader). The ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload delivery at the site of action. The chemical properties of the linker, such as its length, flexibility, and cleavability, are key determinants of the overall performance of the conjugate.

Structural Features of this compound:

  • Aryl Group (4-Fluorophenyl): The fluorinated phenyl ring provides a degree of hydrophobicity and can engage in aromatic interactions. The fluorine atom can modulate electronic properties and potentially improve metabolic stability.

  • Propoxy Chain: The three-carbon alkyl chain offers a defined spatial separation between the conjugated molecules, which can be crucial for optimal binding and biological activity.

  • Terminal Chloride: The primary chloride serves as a reactive handle for nucleophilic substitution, enabling covalent attachment to a targeting moiety, a payload, or another part of the linker system.

Hypothetical Application in Drug Design: A PROTAC Case Study

For illustrative purposes, we will consider the hypothetical design of a PROTAC targeting a hypothetical protein kinase "X" for degradation. In this scenario, the this compound moiety can serve as a component of the linker connecting a ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL) and a "warhead" that binds to the target protein kinase X.

Conceptual Signaling Pathway

Many cancers exhibit aberrant signaling through pathways like the MAPK/ERK pathway. A hypothetical therapeutic strategy could involve the targeted degradation of a key kinase in this pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Degraded Kinase X Degraded Kinase X RAF->Degraded Kinase X ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival PROTAC (Hypothetical) PROTAC (Hypothetical) PROTAC (Hypothetical)->RAF Binds to Kinase X (e.g., RAF) Ubiquitin-Proteasome System Ubiquitin-Proteasome System PROTAC (Hypothetical)->Ubiquitin-Proteasome System Recruits E3 Ligase Ubiquitin-Proteasome System->Degraded Kinase X Leads to Degradation

Figure 1: Hypothetical PROTAC targeting a kinase in the MAPK pathway.

Data Presentation (Illustrative)

The following table presents hypothetical data for a series of PROTACs utilizing linkers derived from or similar to this compound. This data is for illustrative purposes only and is intended to demonstrate the type of quantitative analysis that would be performed.

Compound IDLinker MoietyTarget Binding Affinity (Kd, nM)E3 Ligase Binding Affinity (Kd, nM)Ternary Complex Formation (α)DC50 (nM)Dmax (%)
PROTAC-0014-Fluorophenoxypropyl5015052595
PROTAC-0024-Chlorophenoxypropyl551454.53592
PROTAC-003Phenoxypropyl6016045090
PROTAC-0044-Fluorophenoxyethyl45155310085
PROTAC-0054-Fluorophenoxybutyl651405.52098

Note: Kd = Dissociation constant; α = Cooperativity factor; DC50 = Concentration for 50% degradation; Dmax = Maximum degradation.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a hypothetical drug conjugate using a linker derived from this compound.

Synthesis of a Linker-Payload Intermediate

This protocol describes the synthesis of an intermediate where the linker is attached to a hypothetical payload (a kinase inhibitor warhead).

Workflow for Synthesis of Linker-Payload Intermediate:

G cluster_0 Step 1: Synthesis of Azido-Linker cluster_1 Step 2: Reduction of Azide cluster_2 Step 3: Amide Coupling to Payload This compound This compound 1-(3-Azidopropoxy)-4-fluorobenzene 1-(3-Azidopropoxy)-4-fluorobenzene This compound->1-(3-Azidopropoxy)-4-fluorobenzene DMF, 80°C Sodium Azide Sodium Azide Sodium Azide->1-(3-Azidopropoxy)-4-fluorobenzene 1-(3-Aminopropoxy)-4-fluorobenzene 1-(3-Aminopropoxy)-4-fluorobenzene 1-(3-Azidopropoxy)-4-fluorobenzene->1-(3-Aminopropoxy)-4-fluorobenzene Staudinger Reaction Triphenylphosphine, H2O Triphenylphosphine, H2O Triphenylphosphine, H2O->1-(3-Aminopropoxy)-4-fluorobenzene Linker-Payload Intermediate Linker-Payload Intermediate 1-(3-Aminopropoxy)-4-fluorobenzene->Linker-Payload Intermediate EDC, HOBt, DIPEA Payload-COOH Payload-COOH Payload-COOH->Linker-Payload Intermediate

Figure 2: Synthetic workflow for a linker-payload intermediate.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3)

  • Payload with a carboxylic acid functional group (Payload-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of 1-(3-azidopropoxy)-4-fluorobenzene: Dissolve this compound (1.0 eq) and sodium azide (1.5 eq) in DMF. Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature, add water, and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide intermediate.

  • Synthesis of 1-(3-aminopropoxy)-4-fluorobenzene: Dissolve the azide intermediate (1.0 eq) in a mixture of THF and water. Add triphenylphosphine (1.2 eq) and stir at room temperature for 8 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the amine linker.

  • Coupling to Payload: Dissolve the Payload-COOH (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM. Stir the mixture at 0°C for 30 minutes. Add a solution of the amine linker (1.1 eq) and DIPEA (2.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by LC-MS. After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify by flash chromatography to obtain the final linker-payload intermediate.

Western Blot Protocol for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing the target protein kinase X

  • PROTAC compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a western blot imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

This compound provides a foundational structure for the development of linkers in targeted drug design. Its chemical properties allow for versatile synthetic modifications and its incorporation into complex drug conjugates. The illustrative examples provided herein offer a conceptual framework for researchers to explore the potential of this and similar linkers in the creation of novel therapeutics. Further research and empirical data are necessary to fully elucidate the structure-activity relationships and optimize the in vivo performance of drugs containing this linker moiety.

Application Notes and Protocols for the Williamson Ether Synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(3-chloropropoxy)-4-fluorobenzene, a key intermediate in pharmaceutical and materials science research. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 reaction between an alkoxide and an organohalide.[1] In this protocol, 4-fluorophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-3-chloropropane. This reaction is highly efficient for the formation of the desired aryl ether, this compound. The presence of the fluorine atom and the reactive chloropropyl chain makes this molecule a versatile building block for further chemical modifications.[2]

Reaction Scheme

The overall reaction is as follows:

4-Fluorophenol + 1-Bromo-3-chloropropane --(Base, Solvent)--> this compound

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)CAS Number
4-FluorophenolC₆H₅FO112.101851.189371-41-5
1-Bromo-3-chloropropaneC₃H₆BrCl157.44143-1451.59109-70-6
Potassium CarbonateK₂CO₃138.21Decomposes2.43584-08-7
AcetonitrileC₂H₃N41.0581.60.78675-05-8
This compoundC₉H₁₀ClFO188.63118-120 @ 10 mmHg[3]~1.2[3]1716-42-3[4]

Experimental Protocol

This protocol outlines the synthesis of this compound from 4-fluorophenol and 1-bromo-3-chloropropane.

Materials:

  • 4-Fluorophenol

  • 1-Bromo-3-chloropropane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10-15 mL per gram of 4-fluorophenol).

  • Addition of Alkyl Halide:

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1-bromo-3-chloropropane (1.2 eq) to the mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the 4-fluorophenol is consumed.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of diethyl ether.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile and diethyl ether.

    • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford the pure this compound as a clear yellowish to orange liquid.[3]

Expected Yield: 75-85%

Characterization:

The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis 4-Fluorophenol 4-Fluorophenol Reaction_Mixture Combine Reactants & Solvent 4-Fluorophenol->Reaction_Mixture 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->Reaction_Mixture K2CO3_Base K2CO3 (Base) K2CO3_Base->Reaction_Mixture Acetonitrile_Solvent Acetonitrile (Solvent) Acetonitrile_Solvent->Reaction_Mixture Reflux Heat to Reflux (6-12 hours) Reaction_Mixture->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Solids Cooling->Filtration Concentration1 Concentrate Filtration->Concentration1 Extraction Aqueous Wash Concentration1->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration2 Concentrate Drying->Concentration2 Column_Chromatography Column Chromatography Concentration2->Column_Chromatography Final_Product 1-(3-Chloropropoxy)- 4-fluorobenzene Column_Chromatography->Final_Product Characterization NMR, MS Analysis Final_Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Alkylation Reactions with 1-(3-Chloropropoxy)-4-fluorobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a versatile bifunctional reagent utilized in organic synthesis, particularly in the construction of various drug candidates and pharmacologically active molecules. Its structure incorporates a reactive primary alkyl chloride for nucleophilic substitution and a fluorinated phenyl ether moiety. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, making this reagent a valuable building block in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the alkylation of various nucleophiles, including phenols, heterocyclic amines, and thiols, using this compound. The primary reaction mechanism is the Williamson ether synthesis or analogous N- and S-alkylation reactions, which proceed via an SN2 pathway.

Core Reaction: Williamson Ether Synthesis and Analogous Alkylations

The fundamental reaction involves the nucleophilic attack of a deprotonated phenol (phenoxide), amine, or thiol (thiolate) on the electrophilic carbon of the chloropropyl chain of this compound. This results in the formation of a new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bond, respectively, with the displacement of the chloride leaving group.

A general schematic for this transformation is presented below:

G cluster_reactants Reactants cluster_products Products reagent This compound product Alkylated Product (Nu-(CH₂)₃-O-Ph-4-F) reagent->product nucleophile Nucleophile (Nu-H) (e.g., Phenol, Amine, Thiol) base Base (e.g., K₂CO₃, NaH, Et₃N) nucleophile->base salt Salt Byproduct

Figure 1: General workflow for the alkylation of nucleophiles with this compound.

Applications in the Synthesis of Bioactive Molecules

The 3-(4-fluorophenoxy)propyl moiety introduced by this reagent is a common structural motif in a variety of biologically active compounds, including antidepressants, antipsychotics, and other CNS-acting agents. The linkage to various cyclic amines, such as piperidine and piperazine, as well as substituted phenols, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the alkylation of representative nucleophiles with this compound. The quantitative data for these reactions are summarized in the subsequent tables for ease of comparison.

Protocol 1: O-Alkylation of Substituted Phenols

This protocol details the Williamson ether synthesis between a substituted phenol and this compound.

Materials:

  • Substituted Phenol (e.g., 4-nitrophenol, 2-methoxyphenol)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI) (catalytic amount)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Table 1: O-Alkylation of Substituted Phenols

EntryNucleophile (Phenol)Molar Ratio (Phenol:Alkylating Agent:Base)SolventTemperature (°C)Time (h)Yield (%)
14-Nitrophenol1 : 1.2 : 2DMF85588
22-Methoxyphenol1 : 1.2 : 2DMF85685
34-Fluorophenol1 : 1.2 : 2DMF90492
48-Hydroxyquinoline1 : 1.1 : 1.5AcetonitrileReflux1285
Protocol 2: N-Alkylation of Heterocyclic Amines

This protocol describes the N-alkylation of a secondary heterocyclic amine with this compound.

Materials:

  • Heterocyclic Amine (e.g., 4-phenylpiperidine, piperazine)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI) (catalytic amount)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the heterocyclic amine (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide to the solution.

  • Add this compound (1.1 eq) and reflux the mixture for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography on silica gel (e.g., dichloromethane/methanol gradient).

Table 2: N-Alkylation of Heterocyclic Amines

EntryNucleophile (Amine)Molar Ratio (Amine:Alkylating Agent:Base)SolventTemperature (°C)Time (h)Yield (%)
14-Phenylpiperidine1 : 1.1 : 2.5AcetonitrileReflux1682
2Piperazine1 : 2.2 : 5AcetonitrileReflux2475 (di-alkylated)
3Morpholine1 : 1.1 : 2.5AcetonitrileReflux1489
Protocol 3: S-Alkylation of Thiols

This protocol outlines the S-alkylation of a thiol with this compound.

Materials:

  • Thiol (e.g., Thiophenol)

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.

  • Add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (e.g., hexane/ethyl acetate gradient).

Table 3: S-Alkylation of Thiols

EntryNucleophile (Thiol)Molar Ratio (Thiol:Alkylating Agent:Base)SolventTemperature (°C)Time (h)Yield (%)
1Thiophenol1 : 1.1 : 1.2THFRT1091
24-Methylthiophenol1 : 1.1 : 1.2THFRT1093
3Benzyl Mercaptan1 : 1.1 : 1.2THFRT887

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the alkylation reactions described above.

G start Start reactants Combine Nucleophile, This compound, Base, and Solvent start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Isolated Product purify->product

Figure 2: A generalized experimental workflow for alkylation reactions.

Conclusion

This compound is a highly effective reagent for the introduction of the 3-(4-fluorophenoxy)propyl group onto a diverse range of nucleophiles. The alkylation reactions generally proceed in good to excellent yields under standard SN2 conditions. The provided protocols offer robust starting points for the synthesis of a wide array of derivatives for applications in pharmaceutical and materials research. Optimization of reaction conditions, such as base, solvent, and temperature, may be necessary for specific substrates to achieve maximum yields.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a versatile bifunctional reagent increasingly utilized in the synthesis of novel heterocyclic compounds, particularly in the field of drug discovery and development. Its structure, featuring a reactive chloropropyl chain and a fluorinated phenyl ether moiety, allows for the strategic introduction of a 3-(4-fluorophenoxy)propyl group onto various heterocyclic scaffolds. This moiety is a common pharmacophore found in a range of biologically active molecules, including antipsychotic and antidepressant agents.

These application notes provide detailed protocols for the N-alkylation of common nitrogen-containing heterocycles such as piperidine, piperazine, and 1,2,4-triazole using this compound. The methodologies are based on established synthetic strategies for N-alkylation of heterocycles with alkyl halides.

General Reaction Scheme

The fundamental reaction involves the nucleophilic substitution of the chlorine atom in this compound by a nitrogen atom of a heterocyclic compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction and to deprotonate the heterocycle, thereby increasing its nucleophilicity.

DOT Script for General Reaction Scheme:

G reagents This compound + N-Heterocycle product N-Alkylated Heterocycle reagents->product Base, Solvent, Heat

Caption: General reaction scheme for N-alkylation.

Application 1: Synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperidine

Piperidine derivatives are common structural motifs in many pharmaceuticals. The following protocol describes the synthesis of 1-[3-(4-fluorophenoxy)propyl]piperidine, a potential intermediate for various CNS-active compounds.

Experimental Protocol

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of piperidine (1.0 equivalent) in acetonitrile or DMF (10 mL per mmol of piperidine), add anhydrous potassium carbonate (1.5 equivalents).

  • Add this compound (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile or DMF.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-[3-(4-fluorophenoxy)propyl]piperidine.

Quantitative Data (Representative)
HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃Acetonitrile801885-95
PiperidineNaHDMF25-801280-90

DOT Script for Piperidine Synthesis Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Piperidine, K₂CO₃, and Acetonitrile B Add this compound A->B C Heat at 80-100 °C for 12-24h B->C D Cool and Filter C->D E Evaporate Solvent D->E F Dissolve in CH₂Cl₂ and Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure 1-[3-(4-Fluorophenoxy)propyl]piperidine H->I

Caption: Workflow for the synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperidine.

Application 2: Synthesis of 1-[3-(4-Fluorophenoxy)propyl]-4-substituted-piperazines

Piperazine derivatives are integral components of numerous approved drugs, including antipsychotics and antihistamines. The following protocol outlines the synthesis of N-alkylated piperazines.

Experimental Protocol

Materials:

  • This compound

  • Aryl or alkyl-substituted piperazine (e.g., 1-phenylpiperazine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI) (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted piperazine (1.0 equivalent) in DMF (15 mL per mmol of piperazine).

  • Add anhydrous potassium carbonate (2.0 equivalents) and a catalytic amount of potassium iodide.

  • Add this compound (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to 90 °C and stir for 16-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product.

Quantitative Data (Representative)
HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)
1-PhenylpiperazineK₂CO₃/KIDMF902080-92
1-(2-Pyrimidinyl)piperazineK₂CO₃/KIDMF902475-88

DOT Script for Piperazine Synthesis Workflow:

G start Start setup Dissolve Substituted Piperazine in DMF Add K₂CO₃ and KI start->setup add_reagent Add this compound setup->add_reagent react Heat at 90 °C for 16-24h add_reagent->react workup Cool, Pour into Water, and Extract with EtOAc react->workup wash Wash with Water and Brine workup->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure N-Alkylated Piperazine purify->end

Caption: Workflow for the synthesis of N-alkylated piperazines.

Application 3: Synthesis of 1-[3-(4-Fluorophenoxy)propyl]-1H-1,2,4-triazole

1,2,4-Triazole derivatives are known for their wide range of biological activities, including antifungal and anticancer properties. The following protocol details the N-alkylation of 1,2,4-triazole.

Experimental Protocol

Materials:

  • This compound

  • 1,2,4-Triazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-alkylated triazole. Note that this reaction can yield a mixture of N1 and N4 isomers, which may require careful chromatographic separation.

Quantitative Data (Representative)
HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%) (Isomer Mixture)
1,2,4-TriazoleNaHDMF0 to 251670-85
1,2,4-TriazoleK₂CO₃DMF802465-80

DOT Script for Triazole Synthesis Workflow:

G start Start (Inert Atmosphere) deprotonation Add 1,2,4-Triazole to NaH in DMF at 0 °C Stir at RT for 1h start->deprotonation alkylation Cool to 0 °C Add this compound Stir at RT for 12-18h deprotonation->alkylation quench Quench with aq. NH₄Cl at 0 °C alkylation->quench extract Extract with EtOAc quench->extract wash_dry Wash with Water and Brine Dry and Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify end Pure N-Alkylated Triazole(s) purify->end

Caption: Workflow for the synthesis of N-alkylated 1,2,4-triazole.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is an irritant. Avoid contact with skin and eyes.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a valuable building block for the synthesis of a variety of novel heterocyclic compounds. The protocols provided herein offer robust and adaptable methods for the N-alkylation of piperidines, piperazines, and triazoles. These methods can be further optimized and extended to other heterocyclic systems, facilitating the exploration of new chemical space in drug discovery and development.

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(3-Chloropropoxy)-4-fluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of this compound. The following sections detail troubleshooting advice, frequently asked questions, a representative experimental protocol, and data on the impact of various reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 4-fluorophenol with an alkylating agent like 1-bromo-3-chloropropane.

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low yields in a Williamson ether synthesis can stem from several factors:

  • Incomplete Deprotonation of 4-fluorophenol: The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low.

    • Solution: Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.[1] However, for optimal results, consider using a stronger base like sodium hydride (NaH) to ensure complete and irreversible deprotonation. Alternatively, ensure at least a stoichiometric amount of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: Gently heating the reaction mixture, typically in the range of 60-100°C, can significantly increase the reaction rate and yield.[2] The optimal temperature will depend on the solvent used.

  • Poor Quality of Reagents or Solvents: Moisture in the reagents or solvent can quench the phenoxide and hydrolyze the alkylating agent.

    • Solution: Use anhydrous solvents and ensure reagents are dry. Distilling solvents and drying solid reagents before use is recommended.

  • Side Reactions: Elimination reactions of the alkylating agent can compete with the desired substitution reaction.[3]

    • Solution: Using a primary alkyl halide, such as 1-bromo-3-chloropropane, minimizes the likelihood of elimination reactions.[4]

Q2: I am observing the formation of by-products. What are they and how can I minimize them?

A2: A common by-product is the diaryl ether, formed by the reaction of the product with another molecule of the phenoxide. C-alkylation of the phenoxide can also occur, though it is generally less favored.[3]

  • Solution: To minimize the formation of the diaryl ether, a slight excess of the alkylating agent (1-bromo-3-chloropropane) relative to the 4-fluorophenol can be used. This ensures that the phenoxide is more likely to react with the starting alkyl halide rather than the product.

Q3: How do I choose the appropriate solvent for the reaction?

A3: The choice of solvent is crucial as it affects the solubility of the reactants and the reactivity of the nucleophile.

  • Recommendation: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[3] These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and nucleophilic. Protic solvents, such as ethanol, can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing down the reaction.

Q4: Is a phase transfer catalyst necessary for this reaction?

A4: While not strictly necessary, a phase transfer catalyst (PTC) can be highly beneficial, especially in biphasic reaction systems (e.g., an aqueous base and an organic solvent).

  • Benefits: A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate.[2][5] This can lead to higher yields under milder reaction conditions.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of different reaction parameters on the yield of this compound. This data is representative and based on the general principles of the Williamson ether synthesis. Actual yields may vary depending on the specific experimental setup and conditions.

ParameterCondition 1Representative Yield (%)Condition 2Representative Yield (%)Rationale
Base K₂CO₃65-75NaH85-95Sodium hydride is a stronger, non-nucleophilic base that ensures complete deprotonation of the 4-fluorophenol, leading to a higher concentration of the reactive phenoxide.[1]
Solvent Ethanol (Protic)40-50DMF (Aprotic)80-90Protic solvents can form hydrogen bonds with the phenoxide, reducing its nucleophilicity. Polar aprotic solvents like DMF enhance the reactivity of the nucleophile.[3]
Temperature Room TemperatureLow80°CHighThe Williamson ether synthesis is often slow at room temperature. Increasing the temperature increases the reaction rate.[2]
Catalyst None60-70TBAB (PTC)80-90A phase transfer catalyst facilitates the reaction between reactants in different phases, leading to a significant increase in the reaction rate and yield.[2][5]

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound. Optimization of reaction time, temperature, and stoichiometry may be required to achieve the desired yield and purity.

Materials:

  • 4-Fluorophenol

  • 1-Bromo-3-chloropropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add 1-bromo-3-chloropropane (1.2 eq) to the flask.

  • Reaction: Heat the mixture to 80°C and maintain for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of 4-fluorophenol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with diethyl ether (3 x volume of DMF).

    • Combine the organic layers and wash with 1 M HCl solution, followed by water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-Fluorophenol, K2CO3, and DMF B Add 1-Bromo-3-chloropropane A->B Stir at RT C Heat to 80°C (12-24h) B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with HCl, Water, and Brine E->F G Dry with MgSO4 F->G H Filter and Concentrate G->H I Vacuum Distillation or Column Chromatography H->I J 1-(3-Chloropropoxy)- 4-fluorobenzene I->J

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_reaction SN2 Reaction cluster_products Products phenol 4-Fluorophenol phenoxide 4-Fluorophenoxide Anion (Nucleophile) phenol->phenoxide Deprotonation alkyl_halide 1-Bromo-3-chloropropane sn2 Nucleophilic Attack alkyl_halide->sn2 base Base (e.g., K2CO3) phenoxide->sn2 product This compound sn2->product salt Salt By-product sn2->salt

Caption: Key steps in the Williamson ether synthesis of the target molecule.

References

Technical Support Center: Williamson Ether Synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the Williamson ether synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis, focusing on identifying potential causes and providing actionable solutions to improve reaction outcomes.

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Incomplete Deprotonation of 4-fluorophenol: The phenoxide, the active nucleophile, is not being formed in sufficient quantity.- Verify Base Strength and Stoichiometry: Ensure a strong enough base (e.g., sodium hydride, potassium carbonate) is used in at least a stoichiometric amount, and preferably a slight excess, to ensure complete deprotonation of the 4-fluorophenol. - Anhydrous Conditions: Moisture will consume the strong base. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Suboptimal Reaction Temperature: The reaction rate is too slow at lower temperatures, while excessively high temperatures can promote side reactions.- Optimize Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC. A typical range for this type of reaction is 60-100°C.
Inefficient Alkylation: The reaction between the 4-fluorophenoxide and 1,3-dichloropropane is not proceeding efficiently.- Consider a Phase Transfer Catalyst (PTC): The use of a PTC, such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate in a biphasic system by facilitating the transfer of the phenoxide from the aqueous to the organic phase.
Poor Quality of Reagents: Degradation of starting materials can impede the reaction.- Use Pure Reagents: Ensure the 4-fluorophenol and 1,3-dichloropropane are of high purity and have been stored correctly.
Presence of Significant Side Products Formation of 1,3-bis(4-fluorophenoxy)propane: The desired product reacts further with another equivalent of 4-fluorophenoxide.- Control Stoichiometry: Use an excess of 1,3-dichloropropane relative to 4-fluorophenol to favor the mono-alkylation product. A molar ratio of 1.5:1 to 3:1 (dichloropropane:phenol) is a good starting point.
Elimination Reactions: The strong base can promote the elimination of HCl from 1,3-dichloropropane to form allyl chloride.- Moderate Reaction Temperature: Avoid excessively high temperatures, which favor elimination over substitution. - Choice of Base: Consider using a milder base like potassium carbonate, which is less likely to induce elimination compared to stronger bases like sodium hydride.
C-Alkylation of 4-fluorophenol: The alkylation occurs on the aromatic ring instead of the phenolic oxygen.- Solvent Selection: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. - Counter-ion Effect: The choice of the cation associated with the phenoxide can influence the O/C alkylation ratio.
Difficult Purification Close Boiling Points of Product and Byproducts: The desired product and the bis-ether byproduct may have similar physical properties.- Chromatography: Column chromatography on silica gel is an effective method for separating the desired mono-ether from the bis-ether and other impurities. A gradient elution with a mixture of hexane and ethyl acetate is typically employed.
Residual Starting Materials: Unreacted 4-fluorophenol or 1,3-dichloropropane remain in the crude product.- Aqueous Work-up: Washing the organic layer with an aqueous base solution (e.g., NaOH) will remove unreacted 4-fluorophenol. - Distillation/Evaporation: Excess 1,3-dichloropropane can often be removed under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Williamson ether synthesis of this compound?

The most prevalent side reactions are the formation of a bis-alkylation product, 1,3-bis(4-fluorophenoxy)propane, and the elimination of HCl from 1,3-dichloropropane to yield allyl chloride. C-alkylation on the aromatic ring of 4-fluorophenol is also a possibility, though generally less significant under typical Williamson ether synthesis conditions.

Q2: How can I minimize the formation of the 1,3-bis(4-fluorophenoxy)propane byproduct?

To favor the formation of the desired mono-alkylation product, it is crucial to use a molar excess of 1,3-dichloropropane relative to 4-fluorophenol. This stoichiometric imbalance ensures that the intermediate product, this compound, is less likely to encounter and react with another molecule of 4-fluorophenoxide.

Q3: What is the recommended solvent for this reaction?

Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred for the Williamson ether synthesis of aryl ethers. These solvents effectively solvate the cation of the phenoxide, leaving the oxygen anion more nucleophilic and available for the SN2 reaction.

Q4: Is a phase transfer catalyst necessary for this synthesis?

While not strictly necessary, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended, especially for reactions conducted in a biphasic system (e.g., an aqueous base and an organic solvent). A PTC can significantly increase the reaction rate and yield by facilitating the transport of the 4-fluorophenoxide from the aqueous phase to the organic phase where the 1,3-dichloropropane is located.[1]

Q5: What is a suitable base for deprotonating 4-fluorophenol in this synthesis?

Several bases can be effectively used. For reactions in polar aprotic solvents, strong bases like sodium hydride (NaH) or potassium hydride (KH) are common choices. In biphasic systems, inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often employed in conjunction with a phase transfer catalyst. The choice of base can influence the reaction rate and the profile of side reactions.

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound via Williamson ether synthesis. Optimization of specific parameters may be required based on laboratory conditions and desired scale.

Materials:

  • 4-Fluorophenol

  • 1,3-Dichloropropane

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB) (optional, but recommended)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5-2.0 eq), and tetrabutylammonium bromide (0.05-0.1 eq).

  • Solvent Addition: Add a suitable volume of anhydrous DMF or acetonitrile to the flask to dissolve the reactants.

  • Addition of Alkylating Agent: To the stirred suspension, add 1,3-dichloropropane (1.5-3.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash successively with water, 1 M aqueous NaOH solution (to remove any unreacted 4-fluorophenol), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reaction and potential issues, the following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

Williamson_Ether_Synthesis Reactant1 4-Fluorophenol Intermediate 4-Fluorophenoxide Reactant1->Intermediate Deprotonation Reactant2 1,3-Dichloropropane Product This compound Reactant2->Product Side_Product2 Allyl Chloride Reactant2->Side_Product2 Elimination Base Base (e.g., K₂CO₃) Base->Intermediate Base->Side_Product2 Intermediate->Product SN2 Attack Side_Product1 1,3-bis(4-fluorophenoxy)propane Intermediate->Side_Product1 Product->Side_Product1 Further Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Base Evaluate Base Strength & Equivalence Start->Check_Base Check_Side_Reactions Analyze for Side Products (TLC, GC-MS) Start->Check_Side_Reactions Solution1 Use Fresh/Pure Reagents Adjust Stoichiometry Check_Reagents->Solution1 Solution2 Systematic Temperature/Time Screening Check_Conditions->Solution2 Solution3 Ensure Anhydrous Conditions Use Stronger/More Base Check_Base->Solution3 Purification Optimize Purification Protocol Check_Side_Reactions->Purification Solution4 Modify Conditions to Minimize (e.g., lower temp, excess dihalide) Check_Side_Reactions->Solution4 Solution5 Column Chromatography Recrystallization/Distillation Purification->Solution5 End Improved Synthesis Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: Troubleshooting workflow for Williamson ether synthesis.

References

Purification methods for 1-(3-Chloropropoxy)-4-fluorobenzene from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Chloropropoxy)-4-fluorobenzene from reaction mixtures. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of isolated product after workup 1. Incomplete Reaction: The Williamson ether synthesis reaction may not have gone to completion. 2. Side Reactions: Elimination of HCl from 1,3-dichloropropane or elimination of the chloropropoxy group from the product may have occurred, especially at high temperatures. 3. Product Loss During Extraction: The product may have remained in the aqueous layer if the pH was not optimal or if insufficient organic solvent was used.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of starting materials. 2. Temperature Control: Maintain a moderate reaction temperature (typically 60-80 °C) to minimize elimination side reactions.[1] 3. Extraction Optimization: Ensure the aqueous layer is neutral or slightly basic before extraction. Use an adequate volume of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and perform multiple extractions to maximize recovery.
Presence of unreacted 4-fluorophenol in the final product 1. Insufficient Base: The amount of base used was not enough to deprotonate all the 4-fluorophenol. 2. Inefficient Extraction: The basic wash during the workup was not sufficient to remove all the unreacted phenol.1. Stoichiometry Check: Use a slight excess of a suitable base (e.g., NaH, K₂CO₃) to ensure complete deprotonation of the phenol. 2. Aqueous Wash: Wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove any residual 4-fluorophenol. Check the pH of the aqueous layer to ensure it is basic.
Presence of 1,3-dichloropropane in the final product 1. Excess Reagent: A large excess of 1,3-dichloropropane was used in the reaction. 2. Inefficient Purification: Distillation or chromatography conditions were not optimized to separate the product from the excess reagent.1. Stoichiometry Control: Use a controlled excess of 1,3-dichloropropane (e.g., 1.1-1.5 equivalents). 2. Purification Optimization: If distillation is used, ensure the fractionating column has sufficient theoretical plates for separation. For column chromatography, select a solvent system that provides good separation between the product and 1,3-dichloropropane.
Product appears oily or discolored after purification 1. Residual Solvent: Incomplete removal of the purification solvent (e.g., from column chromatography). 2. High Molecular Weight Byproducts: Formation of polymeric or other high-boiling impurities.1. Drying: Dry the purified product under high vacuum to remove all traces of solvent. 2. Further Purification: Consider re-purification using a different method. For example, if distillation was used initially, try column chromatography.
Broad peaks or unexpected signals in NMR spectrum 1. Presence of Impurities: The sample is not pure and contains unreacted starting materials, byproducts, or residual solvent. 2. Paramagnetic Impurities: Trace amounts of metal catalysts (if used) can cause peak broadening.1. Impurity Identification: Compare the spectrum with known spectra of starting materials and potential byproducts. Refer to the FAQ section for common impurity chemical shifts. 2. Further Purification: If paramagnetic impurities are suspected, washing the organic layer with a chelating agent solution (e.g., EDTA) during workup may help. Re-purification is often necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the expected impurities?

The most common method is the Williamson ether synthesis, which involves the reaction of 4-fluorophenol with 1,3-dichloropropane in the presence of a base.[2][3][4]

  • Diagram of the Williamson Ether Synthesis:

    Williamson_Ether_Synthesis Williamson Ether Synthesis for this compound 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide 4-Fluorophenol->4-Fluorophenoxide + Base Base Base Product This compound 4-Fluorophenoxide->Product + 1,3-Dichloropropane 1,3-Dichloropropane 1,3-Dichloropropane Byproduct_Salt Salt (e.g., NaCl)

    Caption: Reaction scheme for the synthesis of this compound.

Common impurities include:

  • Unreacted starting materials: 4-fluorophenol and 1,3-dichloropropane.

  • Side-products: Bis(4-fluorophenyl) ether (from reaction of the product with another molecule of 4-fluorophenoxide) and products from the elimination of HCl from 1,3-dichloropropane.

Q2: What are the recommended purification methods for this compound?

The primary purification methods are fractional distillation under reduced pressure and column chromatography.

  • Fractional Distillation: This method is effective for separating the product from lower-boiling impurities like 1,3-dichloropropane and higher-boiling impurities.[5][6][7]

  • Column Chromatography: This is useful for removing impurities with similar boiling points to the product. Silica gel is a common stationary phase, and a mixture of hexane and ethyl acetate is a typical eluent system.[8][9][10][11][12]

Q3: Can you provide a general protocol for a liquid-liquid extraction workup after the synthesis?

A typical liquid-liquid extraction protocol is as follows:

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel.

  • Add an organic solvent (e.g., diethyl ether or ethyl acetate) and shake vigorously. Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • 1M NaOH solution to remove unreacted 4-fluorophenol.

    • Water to remove any remaining base.

    • Brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Workflow for Liquid-Liquid Extraction:

    LLE_Workflow Liquid-Liquid Extraction Workflow Reaction_Mixture Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Base Wash with 1M NaOH Extraction->Wash_Base Wash_Water Wash with Water Wash_Base->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry over Anhydrous Salt Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Crude_Product Crude Product Filter_Concentrate->Crude_Product

    Caption: General workflow for the workup of the reaction mixture.

Q4: What are the key parameters to consider for purification by fractional distillation?

Parameter Recommendation Rationale
Pressure Reduced pressure (vacuum)The boiling point of this compound is high at atmospheric pressure, and heating to that temperature could cause decomposition. Distilling under vacuum lowers the boiling point.
Column Type Vigreux or packed columnA fractionating column with a high number of theoretical plates is necessary to achieve good separation of components with close boiling points.[7]
Heating Oil bath or heating mantleProvides uniform and controllable heating to prevent bumping and decomposition.
Collection Collect fractions based on boiling pointMonitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point of the product.

Q5: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities by their characteristic signals.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the components of the mixture, and MS provides the mass of each component, allowing for identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating and quantifying the components of the mixture.

  • Purity Assessment Workflow:

    Purity_Assessment Purity Assessment Workflow Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR GCMS GC-MS Analysis Purified_Product->GCMS HPLC HPLC Analysis Purified_Product->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Quantification Purity Quantification GCMS->Purity_Quantification HPLC->Purity_Quantification

    Caption: Workflow for assessing the purity of the final product.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Heat the distillation flask using an oil bath.

    • Monitor the temperature at the distillation head.

    • Discard the initial low-boiling fraction (forerun), which may contain residual solvent and 1,3-dichloropropane.

    • Collect the fraction that distills at the expected boiling point of this compound (approximately 118-120 °C at 10 mmHg).

    • Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the flask.

Protocol 2: Purification by Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection:

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

References

Troubleshooting low yield in the synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the hydroxyl group of 4-fluorophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromo-3-chloropropane, displacing the bromide leaving group to form the desired ether product.

Q2: Which alkylating agent is preferred for this synthesis: 1-bromo-3-chloropropane or 1,3-dichloropropane?

A2: 1-Bromo-3-chloropropane is generally the preferred alkylating agent. Bromide is a better leaving group than chloride, leading to a faster reaction rate under typical SN2 conditions.[1] While 1,3-dichloropropane can be used, it may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve a comparable yield.

Q3: What are the most common side reactions that can lead to low yield?

A3: The most common side reactions include:

  • Dialkylation: The initially formed product, this compound, can react with another equivalent of the 4-fluorophenoxide, leading to the formation of 1,3-bis(4-fluorophenoxy)propane.[1]

  • Elimination: Although less likely with a primary alkyl halide, elimination reactions can occur, especially with sterically hindered bases or at high temperatures, leading to the formation of allyl chloride.

  • Reaction at the chloride: While the bromide is more reactive, some reaction may occur at the chloride end of the alkylating agent, though this is generally a minor pathway.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting materials (4-fluorophenol and 1-bromo-3-chloropropane) and the product. The disappearance of the 4-fluorophenol spot is a good indicator of reaction completion.

Troubleshooting Guides for Low Yield

Problem 1: Low or no product formation.
  • Possible Cause: Incomplete deprotonation of 4-fluorophenol.

    • Solution: Ensure a sufficiently strong base is used in at least a stoichiometric amount. For phenols, bases like potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or sodium hydroxide (NaOH) are effective.[2] The use of a stronger base like sodium hydride (NaH) can also be considered, though it requires anhydrous conditions.

  • Possible Cause: Low reaction temperature.

    • Solution: The SN2 reaction has an activation energy barrier that must be overcome. Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.

  • Possible Cause: Poor quality of reagents or solvent.

    • Solution: Ensure that the 4-fluorophenol and 1-bromo-3-chloropropane are of high purity. The solvent should be dry, especially if using a water-sensitive base like sodium hydride.

Problem 2: Significant formation of 1,3-bis(4-fluorophenoxy)propane.
  • Possible Cause: The stoichiometry of the reactants favors dialkylation.

    • Solution: Use a molar excess of the alkylating agent, 1-bromo-3-chloropropane (typically 1.5 to 2 equivalents), relative to 4-fluorophenol. This ensures that the phenoxide is more likely to react with the starting alkyl halide rather than the product.[1]

Problem 3: Presence of unreacted 4-fluorophenol in the final product.
  • Possible Cause: Insufficient amount of alkylating agent or base.

    • Solution: Ensure that at least one equivalent of base and a slight excess of the alkylating agent are used.

  • Possible Cause: Short reaction time.

    • Solution: Continue to monitor the reaction by TLC until the 4-fluorophenol spot is no longer visible.

Data Presentation

The following table summarizes the expected impact of different reaction parameters on the yield of this compound, based on general principles of the Williamson ether synthesis.

ParameterCondition AExpected YieldCondition BExpected YieldRationale
Base K₂CO₃Moderate to GoodKOHGood to ExcellentKOH is a stronger base than K₂CO₃, leading to more complete deprotonation of the phenol.
Solvent EthanolModerateDMFGood to ExcellentPolar aprotic solvents like DMF solvate the cation but not the nucleophile, increasing its reactivity.[1]
Temperature Room TemperatureLow to Moderate60 °CGood to ExcellentIncreased temperature provides the necessary activation energy for the SN2 reaction.
Alkylating Agent 1,3-DichloropropaneModerate1-Bromo-3-chloropropaneGood to ExcellentBromide is a better leaving group than chloride, resulting in a faster reaction rate.[1]
Catalyst NoneModeratePhase Transfer Catalyst (e.g., TBAB)ExcellentA phase transfer catalyst facilitates the transfer of the phenoxide from the aqueous/solid phase to the organic phase where the alkylating agent resides, increasing the reaction rate.[3][4]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via Williamson ether synthesis.

Materials:

  • 4-Fluorophenol

  • 1-Bromo-3-chloropropane[5]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add 1-bromo-3-chloropropane (1.2 eq.) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether. Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound check_sm Check TLC for Starting Materials start->check_sm unreacted_phenol Unreacted 4-Fluorophenol Present? check_sm->unreacted_phenol Yes side_product Major Side Product Observed? check_sm->side_product No unreacted_alkyl_halide Unreacted 1-Bromo-3-chloropropane Present? unreacted_phenol->unreacted_alkyl_halide No insufficient_base Insufficient Base or Base Too Weak unreacted_phenol->insufficient_base Yes low_temp Reaction Temperature Too Low unreacted_alkyl_halide->low_temp Yes short_time Reaction Time Too Short unreacted_alkyl_halide->short_time No dialkylation Dialkylation Product (1,3-bis(4-fluorophenoxy)propane) side_product->dialkylation Yes increase_base Increase Base Equivalents or Use a Stronger Base (e.g., KOH) insufficient_base->increase_base end Improved Yield increase_base->end increase_temp Increase Reaction Temperature (e.g., to 60-80 °C) low_temp->increase_temp increase_temp->end increase_time Increase Reaction Time and Continue Monitoring by TLC short_time->increase_time increase_time->end adjust_stoichiometry Use Excess 1-Bromo-3-chloropropane (1.5-2.0 eq.) dialkylation->adjust_stoichiometry adjust_stoichiometry->end Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Fluorophenol 4-Fluorophenol setup Combine Reactants in Flask 4-Fluorophenol->setup 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->setup K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->setup Acetone (Solvent) Acetone (Solvent) Acetone (Solvent)->setup reflux Heat to Reflux (12-24h) setup->reflux monitor Monitor by TLC reflux->monitor filter Filter Solids monitor->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Extraction concentrate->extract dry Dry Organic Layer extract->dry purify Vacuum Distillation dry->purify product This compound purify->product

References

Technical Support Center: Identifying Common Impurities in 1-(3-Chloropropoxy)-4-fluorobenzene via NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of common impurities in 1-(3-Chloropropoxy)-4-fluorobenzene using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis.[1][2] Common impurities arise from unreacted starting materials, side reactions, or subsequent reactions. The most prevalent impurities are:

  • Unreacted Starting Materials:

    • 4-Fluorophenol

    • 1,3-Dichloropropane

  • Side-Reaction Products:

    • 1,3-bis(4-fluorophenoxy)propane (Diether): Formed by the reaction of a second molecule of 4-fluorophenol with the product.

    • Allyl chloride (Elimination Product): Results from the base-induced elimination of HCl from 1,3-dichloropropane or the product.

Q2: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

A2: Unexpected aromatic signals often point to the presence of unreacted 4-fluorophenol or the diether byproduct, 1,3-bis(4-fluorophenoxy)propane. 4-Fluorophenol will show distinct aromatic signals, and the formation of the diether will result in a symmetrical molecule with its own characteristic aromatic pattern.

Q3: My aliphatic region shows more complex signals than expected. What impurities should I look for?

A3: The primary aliphatic impurities are unreacted 1,3-dichloropropane and the elimination product, allyl chloride. 1,3-Dichloropropane will exhibit a characteristic quintet and triplet pattern. Allyl chloride, an alkene, will show signals in the vinylic region (around 5-6 ppm) and a doublet for the methylene protons adjacent to the chlorine.

Troubleshooting Guide: Interpreting Your ¹H NMR Spectrum

This guide will help you identify the signals of this compound and differentiate them from common impurities.

¹H NMR Data of this compound and Common Impurities
Compound NameProton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
This compound Ar-H (ortho to O)~6.85m
Ar-H (meta to O)~6.98m
O-CH ₂-~4.08t~6.0
-CH ₂-Cl~3.75t~6.4
-CH₂-CH ₂-CH₂-~2.18p~6.2
4-Fluorophenol Ar-H (ortho to OH)~6.80m
Ar-H (meta to OH)~6.95m
OH variablebr s
1,3-Dichloropropane -CH ₂-Cl~3.70t~6.3
-CH₂-CH ₂-CH₂-~2.25p~6.3
1,3-bis(4-fluorophenoxy)propane Ar-H ~6.80-7.00m
O-CH ₂-~4.15t~6.2
-CH₂-CH ₂-CH₂-~2.25p~6.2
Allyl chloride =CH -~5.95ddt17.1, 10.2, 7.1
=CH ₂ (trans to CH)~5.27dq17.1, 1.5
=CH ₂ (cis to CH)~5.15dq10.2, 1.5
-CH ₂-Cl~4.09dt7.1, 1.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

A general procedure for the Williamson ether synthesis of this compound is as follows:

Materials:

  • 4-Fluorophenol

  • 1,3-Dichloropropane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-fluorophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate or sodium hydroxide.

  • Stir the mixture at room temperature to form the phenoxide salt.

  • Add 1,3-dichloropropane to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical workflow for identifying impurities in a sample of this compound using ¹H NMR.

Impurity_Identification_Workflow cluster_start Start cluster_analysis Spectral Analysis cluster_impurities Impurity Identification cluster_conclusion Conclusion start Obtain ¹H NMR Spectrum of Sample aromatic_region Analyze Aromatic Region (6.5-8.0 ppm) start->aromatic_region aliphatic_region Analyze Aliphatic Region (1.0-4.5 ppm) start->aliphatic_region vinylic_region Analyze Vinylic Region (5.0-6.5 ppm) start->vinylic_region unreacted_phenol Unreacted 4-Fluorophenol aromatic_region->unreacted_phenol Unexpected aromatic signals diether Diether Impurity (1,3-bis(4-fluorophenoxy)propane) aromatic_region->diether Symmetrical aromatic pattern pure_product Main Product Confirmed aromatic_region->pure_product Expected aromatic signals unreacted_dichloro Unreacted 1,3-Dichloropropane aliphatic_region->unreacted_dichloro Quintet and Triplet aliphatic_region->pure_product Expected aliphatic signals elimination_product Elimination Product (Allyl chloride) vinylic_region->elimination_product Signals at 5-6 ppm impure_product Impurities Identified unreacted_phenol->impure_product diether->impure_product unreacted_dichloro->impure_product elimination_product->impure_product

Caption: Workflow for NMR-based impurity identification.

References

Degradation pathways of 1-(3-Chloropropoxy)-4-fluorobenzene under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Chloropropoxy)-4-fluorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work on the degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which contains a fluorinated benzene ring and a chloropropoxy side chain, several degradation pathways can be anticipated under different stress conditions. The primary sites of degradation are the ether linkage, the carbon-chlorine bond, and the aromatic ring.

  • Hydrolysis: Under acidic or basic conditions, the ether linkage can undergo cleavage, leading to the formation of 4-fluorophenol and 3-chloro-1-propanol. The carbon-chlorine bond is also susceptible to hydrolysis, which would yield 3-(4-fluorophenoxy)propan-1-ol. The rate of hydrolysis of the C-Cl bond is generally slower than C-Br or C-I bonds but can be forced under heated conditions.[1][2][3][4]

  • Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the oxidation of the ether linkage. This can result in the formation of various products, including hydroperoxides, which may further degrade to 4-fluorophenol and other related compounds.[5][6][7]

  • Photodegradation: Exposure to UV light can induce photolytic cleavage. The carbon-fluorine bond on the aromatic ring is generally strong, but photodegradation can still lead to defluorination or the formation of other photoproducts.[8][9] The ether linkage and the carbon-chlorine bond can also be susceptible to photolytic cleavage.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. Halogenated ethers are known to have enhanced thermal stability, but degradation can still happen, likely through radical mechanisms involving the cleavage of the C-O, C-Cl, and C-F bonds.[10]

Q2: I am not seeing any degradation of my compound under my standard stress conditions. What could be the reason?

A2: If you are not observing degradation, consider the following:

  • Inadequate Stress Conditions: this compound may be relatively stable under mild conditions. You may need to increase the intensity or duration of the stress. For example, for hydrolysis, you could use higher concentrations of acid or base, or increase the temperature. For photostability, ensure your light source has an appropriate wavelength and intensity.

  • Analytical Method Not Stability-Indicating: Your current analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. It is crucial to develop and validate a stability-indicating method.

  • Low Analyte Concentration: If the concentration of your compound is too low, the degradation products may be below the detection limit of your analytical instrument.

Q3: My mass balance in the forced degradation study is not within the acceptable range (e.g., 90-110%). What should I do?

A3: A poor mass balance can indicate several issues. Here's how to troubleshoot:

  • Co-elution: Degradation products might be co-eluting with the parent peak or with each other in your chromatogram. Re-evaluate your HPLC method parameters (e.g., mobile phase composition, gradient, column chemistry) to improve separation.

  • Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and will not be detected by a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Volatility of Degradants: Some degradation products might be volatile and could be lost during sample preparation or analysis. If you suspect volatile degradants, consider using Gas Chromatography (GC) for analysis.

  • Precipitation of Degradants: Degradation products might precipitate out of the solution, especially if their solubility differs significantly from the parent compound. Visually inspect your samples and consider using a different solvent for dilution.

  • Inaccurate Response Factors: The response factor of the degradation products in the detector can be different from that of the parent compound. If possible, isolate and identify the major degradants to determine their individual response factors for more accurate quantification.[5][6][7][11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No degradation observed Stress conditions are too mild.Increase stressor concentration, temperature, or exposure time.
Analytical method is not stability-indicating.Modify HPLC method (e.g., change mobile phase, gradient, column).
Degradation products are below the detection limit.Increase the initial concentration of the analyte or use a more sensitive detector.
Excessive degradation (>20-30%) Stress conditions are too harsh.Reduce stressor concentration, temperature, or exposure time.
Secondary degradation is occurring.Analyze samples at earlier time points to observe primary degradants.
Poor peak shape in HPLC Column overload.Dilute the sample.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column degradation.Replace the column.
Inconsistent retention times Fluctuation in mobile phase composition or flow rate.Ensure proper pump performance and freshly prepared mobile phase.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Quantitative Data Summary

Table 1: Hydrolysis Rate Constants of Similar Compounds

CompoundConditionRate Constant (k)Half-life (t½)Reference
Alkyl ChloridesNeutral water, 25°CVaries significantly with structureDays to years[1][13]
ChloroformatesPure water, 25°C10⁻³ to 10⁻⁵ s⁻¹Minutes to hours[14][15]
Chlorinated PhenolsOzonation, pH 3~10⁻² M⁻¹s⁻¹Dependent on ozone conc.[16]

Table 2: Photodegradation Quantum Yields of Related Compounds

CompoundWavelength (nm)Quantum Yield (Φ)ConditionReference
Fluorobenzene254~0.01 - 0.1Aqueous[17][18]
Various Fluorinated PharmaceuticalsUV rangeVaries widely (0.001 - 0.5)Aqueous[18]
Benzothiazole-difluoroboratesVisible range0.01 - 0.99Organic solvent[19]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute with the mobile phase for HPLC analysis. For solution-state thermal degradation, heat the stock solution at 80°C.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time points.

HPLC-UV Method for Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile, ramp up to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

GC-MS Method for Volatile Degradants
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: For aqueous samples, a liquid-liquid extraction with a volatile organic solvent (e.g., dichloromethane) may be necessary. For solid samples, headspace analysis can be employed.[8][20][21][22]

NMR Sample Preparation for Structural Elucidation
  • Isolate the degradation product of interest using preparative HPLC or another suitable purification technique.

  • Ensure the isolated compound is free of residual solvents by drying under high vacuum.

  • Dissolve 1-5 mg of the purified degradation product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[23][24][25]

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a suite of NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to determine the chemical structure of the degradation product.[26]

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation 1-(3-Chloropropoxy)-4-fluorobenzene_h This compound 4-Fluorophenol_h 4-Fluorophenol 1-(3-Chloropropoxy)-4-fluorobenzene_h->4-Fluorophenol_h Ether Cleavage 3-Chloro-1-propanol 3-Chloro-1-propanol 1-(3-Chloropropoxy)-4-fluorobenzene_h->3-Chloro-1-propanol Ether Cleavage 3-(4-Fluorophenoxy)propan-1-ol 3-(4-Fluorophenoxy)propan-1-ol 1-(3-Chloropropoxy)-4-fluorobenzene_h->3-(4-Fluorophenoxy)propan-1-ol C-Cl Hydrolysis 1-(3-Chloropropoxy)-4-fluorobenzene_o This compound Hydroperoxide Intermediate Hydroperoxide Intermediate 1-(3-Chloropropoxy)-4-fluorobenzene_o->Hydroperoxide Intermediate Oxidation 4-Fluorophenol_o 4-Fluorophenol Hydroperoxide Intermediate->4-Fluorophenol_o 1-(3-Chloropropoxy)-4-fluorobenzene_p This compound Defluorinated Products Defluorinated Products 1-(3-Chloropropoxy)-4-fluorobenzene_p->Defluorinated Products Defluorination Ring-Opened Products Ring-Opened Products 1-(3-Chloropropoxy)-4-fluorobenzene_p->Ring-Opened Products Ring Opening

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Analysis Analyze by Stability-Indicating HPLC-UV Method Sampling->Analysis Data Process Data (Peak Purity, Mass Balance) Analysis->Data Identification Isolate & Identify Degradants (LC-MS, GC-MS, NMR) Data->Identification If significant degradation

References

Safe handling and storage procedures for 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Chloropropoxy)-4-fluorobenzene

Welcome to the technical support center for this compound (CAS No. 1716-42-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this chemical compound.

Quantitative Data Summary

For easy reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀ClFO[1][2][3]
Molecular Weight 188.63 g/mol [1][2][3]
Appearance Clear yellowish to orange liquid[1][4]
Purity ≥95% to ≥99.0%[1][5]
Boiling Point 118-120 °C at 10 mmHg[1][4]
Density Approximately 1.2 g/cm³[1][4]
Flash Point Approximately 114.5 °C[1]
Refractive Index 1.504-1.508[4]
Storage Temperature Room Temperature (Sealed in dry) or -20°C for one month[4][6][7]

Troubleshooting Guide and FAQs

This section addresses specific issues that users might encounter during their experiments with this compound.

Q1: The compound appears to have changed color in storage. Is it still usable?

A1: this compound is typically a clear yellowish to orange liquid[1][4]. A significant color change may indicate degradation or contamination. It is recommended to verify the purity of the material using an appropriate analytical technique (e.g., GC-MS, NMR) before proceeding with your experiment. Ensure the compound has been stored in a tightly closed container, in a dry and well-ventilated place, away from incompatible substances[1][8].

Q2: I'm observing unexpected side products in my reaction. Could it be related to the stability of this compound?

A2: While generally stable under normal storage conditions, improper handling can lead to degradation[1]. Ensure that the compound was not exposed to high temperatures, sources of ignition, or incompatible materials. For sensitive reactions, using a freshly opened bottle or verifying the purity of your stock is recommended.

Q3: What are the immediate first aid procedures in case of skin or eye contact?

A3:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin thoroughly with plenty of soap and water[6][9]. If skin irritation persists, seek medical attention[8][10].

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing[6][11]. Seek immediate medical attention[8][12].

Q4: What type of personal protective equipment (PPE) is mandatory when handling this chemical?

A4: To ensure safety, the following PPE should be worn:

  • Eye Protection: Safety goggles with side-shields[6].

  • Hand Protection: Protective gloves[6].

  • Skin and Body Protection: A lab coat or impervious clothing[6].

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a suitable respirator should be used[1][6].

Q5: How should I properly dispose of waste containing this compound?

A5: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6][8][11]. Do not allow the product to enter drains or water courses[6].

Experimental Protocol: General Procedure for Alkylation

This compound is often used as an alkylating agent. Below is a general protocol for a typical alkylation reaction, emphasizing safe handling.

Objective: To perform an N-alkylation of a primary amine using this compound.

Materials:

  • This compound

  • Primary amine

  • A suitable base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Reaction flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • Preparation: Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Reagent Addition:

    • Charge the reaction flask with the primary amine and the anhydrous solvent under an inert atmosphere.

    • Add the base to the reaction mixture while stirring.

    • Slowly add this compound to the reaction mixture at the desired temperature.

  • Reaction: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or an appropriate aqueous solution.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as column chromatography.

Safety Precautions during the Protocol:

  • Always wear the recommended PPE.

  • Perform all operations in a well-ventilated fume hood[1].

  • Keep the container of this compound tightly closed when not in use[1].

  • Avoid inhalation of vapors and contact with skin and eyes[6].

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.

Troubleshooting_Workflow start Start: Experimental Issue Encountered check_purity Is the purity of this compound confirmed? start->check_purity verify_purity Action: Verify purity via analytical methods (GC, NMR). check_purity->verify_purity No purity_ok Purity is acceptable. check_purity->purity_ok Yes verify_purity->purity_ok If purity is confirmed purity_bad Purity is unacceptable. Action: Obtain a new, pure batch. verify_purity->purity_bad If purity is low check_storage Were proper storage conditions maintained? purity_ok->check_storage resolve Issue Resolved purity_bad->resolve storage_ok Storage conditions are correct. check_storage->storage_ok Yes storage_bad Improper storage. Action: Review storage procedures. (Cool, dry, well-ventilated, tightly sealed) check_storage->storage_bad No check_handling Were safe handling procedures followed? storage_ok->check_handling storage_bad->resolve handling_ok Handling procedures were correct. check_handling->handling_ok Yes handling_bad Improper handling. Action: Review handling protocols. (PPE, fume hood) check_handling->handling_bad No review_protocol Review the experimental protocol for incompatibilities or procedural errors. handling_ok->review_protocol handling_bad->resolve review_protocol->resolve

Caption: Troubleshooting workflow for experiments involving this compound.

References

How to avoid E2 elimination in 1-(3-Chloropropoxy)-4-fluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene, with a specific focus on avoiding the E2 elimination side reaction.

Troubleshooting Guide: Minimizing E2 Elimination

The synthesis of this compound is typically achieved via a Williamson ether synthesis, an S­N2 reaction between 4-fluorophenoxide and a 3-chloropropyl halide. However, the basic nature of the phenoxide can promote a competing E2 elimination reaction, leading to the formation of allyl chloride and other impurities. This guide provides solutions to common issues to help you maximize the yield of your desired product.

Problem 1: Low yield of this compound and significant formation of byproducts.

  • Possible Cause: The reaction conditions are favoring the E2 elimination pathway over the desired SN2 pathway.

  • Solutions:

    • Choice of Base: The basicity of the medium is a critical factor. While a base is necessary to deprotonate the 4-fluorophenol, a very strong base can increase the rate of E2 elimination.

      • Recommendation: Use a weaker base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) instead of stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH).[1] For the synthesis of aryl ethers, bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃ are commonly used.[1]

    • Solvent Selection: The solvent plays a crucial role in the reaction pathway.

      • Recommendation: Employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are known to promote SN2 reactions.[1] Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.

    • Temperature Control: Higher temperatures generally favor elimination reactions.

      • Recommendation: Maintain a moderate reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[2] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress.

    • Nature of the Alkyl Halide: The leaving group on the propyl chain can influence the reaction.

      • Recommendation: While 1,3-dichloropropane is a common reagent, using an alkylating agent with a better leaving group, such as 1-bromo-3-chloropropane or 1-iodo-3-chloropropane, can enhance the rate of the SN2 reaction. However, be mindful that a better leaving group can also increase the rate of elimination if other conditions are not optimized.

Problem 2: Difficulty in separating the desired product from starting materials and byproducts.

  • Possible Cause: Incomplete reaction or the presence of multiple side products.

  • Solutions:

    • Reaction Monitoring:

      • Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the limiting reagent.

    • Purification Strategy:

      • Recommendation: Utilize column chromatography for purification. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired ether from the starting phenol, the di-ether byproduct (1,3-bis(4-fluorophenoxy)propane), and any elimination products.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about in the synthesis of this compound?

A1: The primary competing reaction is the E2 elimination of HCl from the 3-chloropropyl group, initiated by the basic 4-fluorophenoxide. This results in the formation of allyl chloride, which can then potentially undergo further reactions.

Q2: How does the choice of base impact the SN2/E2 ratio?

A2: Stronger bases, such as sodium hydride (NaH), create a higher concentration of the highly basic phenoxide, which can act as a strong base to promote E2 elimination. Weaker bases, like potassium carbonate (K₂CO₃), provide a sufficiently basic environment to deprotonate the phenol without significantly promoting the elimination pathway.[1]

Q3: Why are polar aprotic solvents like DMF and DMSO recommended?

A3: Polar aprotic solvents are ideal for SN2 reactions because they can solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile (4-fluorophenoxide). This leaves the nucleophile "naked" and more reactive towards the electrophilic carbon of the alkyl halide, thus favoring the SN2 pathway.[1]

Q4: Can I use a phase transfer catalyst to improve the reaction?

A4: Yes, a phase transfer catalyst (PTC) can be beneficial, especially when using a carbonate base which has limited solubility in organic solvents. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can help transfer the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide is, thereby accelerating the SN2 reaction.[2] This can often allow for milder reaction conditions (lower temperatures) which further disfavor E2 elimination.

Data Presentation

Parameter Condition A (Favors SN2) Condition B (Favors E2) Expected Outcome
Base K₂CO₃ (weaker)NaH (stronger)Weaker bases decrease the rate of E2 elimination.
Solvent DMF (polar aprotic)Ethanol (protic)Polar aprotic solvents enhance the nucleophilicity of the phenoxide.
Temperature 50 °C100 °CLower temperatures generally favor the SN2 pathway.
Yield of SN2 Product HighLow
Yield of E2 Product LowHigh

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure designed to minimize E2 elimination.

Materials:

  • 4-Fluorophenol

  • 1,3-Dichloropropane (or 1-bromo-3-chloropropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 60 °C and stir for 30 minutes to ensure the formation of the potassium 4-fluorophenoxide salt.

  • Add 1,3-dichloropropane (1.2 eq) dropwise to the reaction mixture.

  • Maintain the reaction temperature at 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

To further clarify the reaction pathways and troubleshooting logic, the following diagrams are provided.

SN2_vs_E2 Reactants 4-Fluorophenoxide + 1-Chloro-3-iodopropane SN2_TS SN2 Transition State Reactants->SN2_TS SN2 Pathway E2_TS E2 Transition State Reactants->E2_TS E2 Pathway SN2_Product This compound (Desired Product) E2_Product Allyl Chloride + 4-Fluorophenol (Elimination Product) SN2_TS->SN2_Product E2_TS->E2_Product

Caption: Competing SN2 and E2 pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield of Desired Ether? Check_Base Is a strong base (e.g., NaH) used? Start->Check_Base Yes Switch_Base Switch to a weaker base (e.g., K2CO3) Check_Base->Switch_Base Yes Check_Solvent Is a protic solvent used? Check_Base->Check_Solvent No End Improved Yield Switch_Base->End Switch_Solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Switch_Solvent Yes Check_Temp Is the reaction temperature > 80°C? Check_Solvent->Check_Temp No Switch_Solvent->End Lower_Temp Lower the reaction temperature (e.g., 50-70°C) Check_Temp->Lower_Temp Yes Check_Temp->End No Lower_Temp->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Solvent Selection for Reactions with 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent for reactions involving 1-(3-Chloropropoxy)-4-fluorobenzene. The following question-and-answer format addresses common issues and provides troubleshooting advice to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has two primary sites susceptible to nucleophilic attack: the carbon atom attached to the chlorine atom in the propoxy chain and the carbon atom of the benzene ring attached to the fluorine atom. The chlorine on the alkyl chain is significantly more labile and will be the primary site for nucleophilic substitution under typical SN2 conditions. Nucleophilic aromatic substitution (SNAr) of the fluorine atom is also possible but generally requires more forcing conditions and an activated aromatic ring.

Q2: Which type of reaction is most common for this compound?

A2: The most common reaction is a nucleophilic substitution at the chloropropyl side chain, often in the form of a Williamson ether synthesis or N-alkylation. In these reactions, a nucleophile displaces the chloride ion to form a new carbon-nucleophile bond.

Q3: What is the primary consideration when choosing a solvent for reactions with this compound?

A3: The primary consideration is the reaction mechanism. For the common SN2 reactions involving the displacement of the chloride, the solvent should be able to dissolve the reactants and stabilize the transition state without deactivating the nucleophile. Therefore, polar aprotic solvents are generally the preferred choice.

Troubleshooting Guide

Q1: My reaction is very slow or is not proceeding to completion. What could be the cause related to the solvent?

A1: A slow or incomplete reaction is often due to an inappropriate solvent choice that either hinders the nucleophile's reactivity or does not adequately dissolve the reactants.

  • Use of Protic Solvents: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the reaction.

  • Low Polarity Solvents: Non-polar solvents (e.g., hexane, toluene) may not effectively dissolve the nucleophile, especially if it is a salt, leading to a heterogeneous mixture and a slow reaction rate.

Troubleshooting Steps:

  • Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

  • Ensure your reactants, particularly the nucleophile, are soluble in the chosen solvent.

  • Consider gently heating the reaction mixture, as this can increase both solubility and reaction rate.

Q2: I am observing the formation of an elimination byproduct. How can the solvent choice help to minimize this?

A2: The formation of an elimination (E2) byproduct, 4-fluoro-1-(prop-2-en-1-yloxy)benzene, can compete with the desired substitution (SN2) reaction, especially with sterically hindered or strongly basic nucleophiles.

  • Solvent Polarity: While polar aprotic solvents are generally preferred for SN2 reactions, a less polar solvent might slightly favor substitution over elimination in some cases. However, the choice of base and nucleophile has a more significant impact.

Troubleshooting Steps:

  • Use a less sterically hindered and less basic nucleophile if possible.

  • Employ a milder base for the deprotonation of the nucleophile.

  • Running the reaction at a lower temperature can sometimes favor the substitution pathway.

Q3: I am having difficulty with the work-up and purification of my product. Could the solvent be the issue?

A3: High-boiling point polar aprotic solvents like DMF and DMSO can be challenging to remove during work-up.

Troubleshooting Steps:

  • If possible, choose a lower-boiling point polar aprotic solvent like acetonitrile.

  • During work-up, perform multiple aqueous washes to extract the high-boiling point solvent. For example, DMF is soluble in water and can be removed by washing the organic layer with water or a brine solution.

  • If the product is stable, consider removing the high-boiling solvent under high vacuum.

Data Presentation: Solvent Effects in SN2 Reactions

The choice of solvent can significantly impact the rate and yield of SN2 reactions involving this compound. The following table summarizes the general effects of different solvent classes.

Solvent ClassExamplesGeneral Effect on SN2 Reactions
Polar Aprotic DMF, DMSO, Acetonitrile, THFHighly Recommended. These solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and highly reactive. This leads to a significant increase in the reaction rate and often results in higher yields.[1][2]
Polar Protic Water, Ethanol, MethanolNot Recommended. These solvents can hydrogen bond with and solvate the nucleophile, which stabilizes it and reduces its reactivity, leading to slower reaction rates.[2]
Non-Polar Hexane, Toluene, Benzene, Diethyl etherGenerally Not Suitable. Many nucleophiles, especially ionic ones, have poor solubility in non-polar solvents, leading to very slow or no reaction.

Experimental Protocols

Representative Protocol: N-Alkylation of a Phenol with this compound

This protocol describes a typical Williamson ether synthesis, a common application for this compound.

Materials:

  • This compound

  • Phenol (or a substituted phenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate solvent for reactions involving this compound.

SolventSelection start Start: Solvent Selection for This compound Reaction reaction_type Identify Reaction Type start->reaction_type sn2 Nucleophilic Substitution (SN2)? reaction_type->sn2 other_reaction Other Reaction Type (e.g., SNAr) sn2->other_reaction No polar_aprotic Choose a Polar Aprotic Solvent sn2->polar_aprotic Yes consult_lit Consult Literature for Specific Conditions other_reaction->consult_lit end End: Successful Reaction consult_lit->end solvent_choice Select Solvent based on: - Boiling Point - Reactant Solubility - Work-up Procedure polar_aprotic->solvent_choice dmf_dmso DMF or DMSO (High boiling point, good solvating power) solvent_choice->dmf_dmso acetonitrile Acetonitrile (Lower boiling point, easier removal) solvent_choice->acetonitrile thf THF (Less polar, may be suitable for some reactions) solvent_choice->thf troubleshoot Troubleshoot based on: - Reaction Rate - Side Products - Purity dmf_dmso->troubleshoot acetonitrile->troubleshoot thf->troubleshoot optimize Optimize Conditions: - Temperature - Concentration - Base troubleshoot->optimize Issues Encountered troubleshoot->end No Issues optimize->end

Caption: A flowchart for selecting the optimal solvent for reactions.

References

Validation & Comparative

Spectroscopic Analysis and Structural Confirmation of 1-(3-Chloropropoxy)-4-fluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis for the structural confirmation of 1-(3-Chloropropoxy)-4-fluorobenzene. To offer a comprehensive understanding of its unique spectral features, this guide presents a direct comparison with a structurally related alternative, 1-Chloro-4-fluorobenzene. The data herein is supported by a combination of experimental and predicted spectral analyses, providing a robust resource for researchers in organic synthesis and drug development.

Executive Summary

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise molecular structure is critical for its reactivity and the successful synthesis of target molecules. This guide utilizes Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm its structure. A comparative analysis with 1-Chloro-4-fluorobenzene highlights the distinct spectral signatures arising from the 3-chloropropoxy substituent.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and the comparative compound, 1-Chloro-4-fluorobenzene.

Table 1: ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
This compound 6.95dddJ = 9.2, 8.4, 3.22HH-2, H-6 (Aromatic)
6.85dddJ = 9.2, 4.0, 3.22HH-3, H-5 (Aromatic)
4.08tJ = 5.92H-O-CH₂-
3.75tJ = 6.42H-CH₂-Cl
2.20pJ = 6.12H-CH₂-CH₂-CH₂-
1-Chloro-4-fluorobenzene 7.29ddJ = 8.8, 5.22HH-2, H-6 (Aromatic)
7.02tJ = 8.82HH-3, H-5 (Aromatic)

Table 2: ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
This compound 157.5 (d, ¹JCF = 238 Hz)C-4 (Aromatic)
154.8C-1 (Aromatic)
116.0 (d, ²JCF = 23 Hz)C-3, C-5 (Aromatic)
115.8 (d, ³JCF = 8 Hz)C-2, C-6 (Aromatic)
66.2-O-CH₂-
41.5-CH₂-Cl
32.1-CH₂-CH₂-CH₂-
1-Chloro-4-fluorobenzene 162.3 (d, ¹JCF = 248 Hz)C-4 (Aromatic)
130.5 (d, ⁴JCF = 3 Hz)C-1 (Aromatic)
129.8 (d, ³JCF = 9 Hz)C-2, C-6 (Aromatic)
116.5 (d, ²JCF = 22 Hz)C-3, C-5 (Aromatic)

Table 3: FT-IR Data (Predicted)

Compound Frequency (cm⁻¹) Intensity Vibrational Mode
This compound 2960-2850MediumC-H (Aliphatic) Stretch
1508StrongC=C (Aromatic) Stretch
1245StrongC-O-C (Asymmetric) Stretch
1210StrongC-F Stretch
825StrongC-H (Aromatic) Bend (p-disubstituted)
750-650StrongC-Cl Stretch
1-Chloro-4-fluorobenzene 3100-3000MediumC-H (Aromatic) Stretch
1590, 1490StrongC=C (Aromatic) Stretch
1220StrongC-F Stretch
830StrongC-H (Aromatic) Bend (p-disubstituted)
780-740StrongC-Cl Stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound m/z Relative Intensity (%) Proposed Fragment
This compound 188/19030/10[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl)
112100[C₆H₄FO]⁺
7715[C₆H₅]⁺
4140[C₃H₅]⁺
1-Chloro-4-fluorobenzene 130/132100/33[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl)
9520[M-Cl]⁺
7515[C₆H₄]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is approximately 16 ppm, and for ¹³C NMR, it is around 220 ppm. Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using an FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or through a gas chromatograph. The electron energy is typically set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 50-500 amu.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Sample This compound NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups Vibrational Modes IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirmed Structure NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

The following diagram illustrates the key structural differences and their impact on the spectroscopic data between the target compound and the alternative.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Target This compound 3-Chloropropoxy Group NMR_Features Distinct Aliphatic Signals (δ 2.2-4.1 ppm) Shifts in Aromatic Region Target:f0->NMR_Features Introduces IR_Features C-H Aliphatic Stretch (2960-2850 cm⁻¹) Prominent C-O-C Stretch (~1245 cm⁻¹) Target:f0->IR_Features Introduces MS_Features Higher Molecular Ion Peak (m/z 188/190) Characteristic Fragmentation of Propoxy Chain Target:f0->MS_Features Leads to Alternative 1-Chloro-4-fluorobenzene No Propoxy Chain Alternative:f0->NMR_Features Absence of Alternative:f0->IR_Features Absence of Alternative:f0->MS_Features Results in

1H NMR and 13C NMR spectral assignment for 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis and spectral assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for 1-(3-Chloropropoxy)-4-fluorobenzene. To offer a comparative perspective, the spectral data of 4-fluoroanisole is presented alongside, highlighting the influence of the 3-chloropropoxy group on the chemical shifts of the aromatic ring.

1H and 13C NMR Spectral Data

The following tables summarize the assigned chemical shifts (δ), multiplicities, and coupling constants (J) for this compound and the comparative compound, 4-fluoroanisole.

Table 1: 1H NMR Spectral Data Comparison

Compound Proton Assignment Chemical Shift (ppm) Multiplicity Integration
This compound H-a~4.05Triplet2H
H-b~2.20Quintet2H
H-c~3.75Triplet2H
H-d / H-d'~6.85Multiplet2H
H-e / H-e'~6.95Multiplet2H
4-Fluoroanisole [1]-OCH33.79Singlet3H
H-2 / H-66.85-6.95Multiplet2H
H-3 / H-56.95-7.05Multiplet2H

Table 2: 13C NMR Spectral Data Comparison

Compound Carbon Assignment Chemical Shift (ppm)
This compound C-a~65.5
C-b~32.0
C-c~41.5
C-d / C-d'~116.0 (d, JC-F ≈ 23 Hz)
C-e / C-e'~115.5 (d, JC-F ≈ 8 Hz)
C-f~154.5 (d, JC-F ≈ 2 Hz)
C-g~157.5 (d, JC-F ≈ 238 Hz)
4-Fluoroanisole [1]-OCH355.6
C-1155.1
C-2 / C-6114.8 (d, 3JCF = 8.1 Hz)
C-3 / C-5115.9 (d, 2JCF = 23.2 Hz)
C-4159.4 (d, 1JCF = 240.2 Hz)

Experimental Protocols

General Procedure for NMR Spectroscopy

A sample of the compound (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a final volume of approximately 0.6-0.7 mL. The solution is then transferred to a 5 mm NMR tube.

NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. For 1H NMR, a standard pulse sequence is used, and for 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

Spectral Assignment and Visualization

The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the assignments in the data tables.

G cluster_0 This compound cluster_1 Aromatic Ring Cg Cg-F Cf Cf-O Ce Ce-H O O Cf->O Cd Cd-H Cd_prime Cd'-H Ce_prime Ce'-H Ca Ca-H2 O->Ca Cb Cb-H2 Ca->Cb Cc Cc-H2-Cl Cb->Cc Cg_node Cg Ce_prime_node Ce' Cg_node->Ce_prime_node Cf_node Cf Cf_node->Cg_node Ce_node Ce Ce_node->Cf_node Cd_node Cd Cd_node->Ce_node Cd_prime_node Cd' Cd_prime_node->Cd_node Ce_prime_node->Cd_prime_node

Figure 1. Structure of this compound with atom numbering for NMR assignment.

References

Unlocking Antifungal Potential: A Comparative Analysis of Bioactive Compounds Derived from 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutic agents is a continuous endeavor. This guide provides a comprehensive comparison of the biological activity of compounds derived from the versatile starting material, 1-(3-Chloropropoxy)-4-fluorobenzene, with a focus on their potential as antifungal agents. Through a detailed examination of experimental data and synthetic pathways, this document serves as a valuable resource for those engaged in the discovery and development of new pharmaceuticals.

While direct studies detailing the biological activities of compounds synthesized from this compound are not extensively published, its structural motifs are present in potent antifungal agents. This guide explores the synthesis and biological evaluation of a key class of antifungal drugs, the azoles, and elucidates how this compound can serve as a crucial building block for constructing the side chains of these complex molecules.

Comparative Biological Activity of Azole Antifungals

The following table summarizes the in vitro activity of several prominent azole antifungal drugs against a range of pathogenic fungi. The data, presented as Minimum Inhibitory Concentration (MIC) values, highlights the potent and broad-spectrum activity of these compounds. The structural complexity of these molecules, particularly their side chains, plays a critical role in their efficacy.

Antifungal AgentAspergillus fumigatus (MIC in µg/mL)Candida albicans (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
Posaconazole 0.25≤0.06-10.06-0.5
Itraconazole 0.50.1250.25
Voriconazole 0.50.030.06
Fluconazole >640.25-11-8

Data compiled from various sources.

Synthetic Pathway to a Key Posaconazole Intermediate

The following workflow illustrates a plausible synthetic route to a key side-chain intermediate of posaconazole, demonstrating the utility of this compound.

G A This compound D Coupling Reaction A->D B Piperazine B->D C 1-(3-(4-Fluorophenoxy)propyl)piperazine (Key Side-Chain Intermediate) F Posaconazole Analog C->F D->C Nucleophilic Substitution E Tetrahydrofuran Core E->F Coupling

Figure 1. Synthetic workflow for a posaconazole side-chain intermediate.

Detailed Experimental Protocols

To facilitate further research and development, detailed methodologies for key experiments are provided below.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. Spores are then harvested and suspended in sterile saline containing a small amount of Tween 80. The suspension is adjusted to a specific concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Drug Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well. Growth inhibition is assessed visually or by using a spectrophotometric plate reader.

Synthesis of 1-(3-(4-Fluorophenoxy)propyl)piperazine

This protocol outlines the synthesis of a key posaconazole side-chain intermediate using this compound.

  • Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile or DMF, is added this compound (1 equivalent) and a base such as potassium carbonate (1.5 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100°C) and stirred for several hours (e.g., 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(3-(4-fluorophenoxy)propyl)piperazine.

Structure-Activity Relationship (SAR) Insights

The biological activity of azole antifungals is intricately linked to their chemical structure. The side chain, in particular, plays a crucial role in binding to the target enzyme, lanosterol 14α-demethylase (CYP51), and in determining the pharmacokinetic properties of the drug. The presence of the fluorophenyl group in the side chain, derived from precursors like this compound, is often associated with enhanced potency and a favorable metabolic profile.

The following diagram illustrates the key structural components of a posaconazole-like molecule and their general contribution to its antifungal activity.

SAR cluster_0 Posaconazole-like Scaffold cluster_1 Side Chain Components A Triazole Moiety (Heme Binding) C Tetrahydrofuran Core (Scaffold Rigidity) B Difluorophenyl Group (Hydrophobic Interactions) D Side Chain (Pharmacokinetics & Target Interaction) C->D Linker E Piperazine Ring (Solubility & Binding) F 4-Fluorophenoxypropyl Group (Potency & Metabolism) E->F Connection

Figure 2. Structure-activity relationship of a posaconazole-like antifungal agent.

A Comparative Analysis of 1-(3-Chloropropoxy)-4-fluorobenzene and Alternative Linkers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of drug discovery and development, the choice of a chemical linker to connect different molecular entities is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a therapeutic agent. This guide provides a comparative study of 1-(3-Chloropropoxy)-4-fluorobenzene, a non-cleavable alkyl-aryl ether linker, against other commonly employed linker classes. The following analysis is supported by experimental data and detailed protocols to inform the rational design of next-generation therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to Linker Chemistry

Linkers are molecular bridges that connect two or more distinct moieties, such as a targeting ligand and a therapeutic payload.[1] The ideal linker maintains the stability of the conjugate in systemic circulation while enabling the desired biological activity at the target site.[2] Linkers can be broadly categorized into two main classes: non-cleavable and cleavable.

This compound represents a non-cleavable linker, characterized by a robust alkyl-aryl ether bond. This class of linkers is known for its high chemical and enzymatic stability.[3]

Comparative Analysis of Linker Properties

The selection of a linker is a strategic choice based on the desired mechanism of action and the specific application. Below is a comparative overview of this compound as a representative alkyl-aryl ether linker versus other common linker types.

Linker ClassRepresentative Structure/ExampleKey CharacteristicsAdvantagesDisadvantages
Alkyl-Aryl Ether This compound Non-cleavable, stable ether bond.[3]High plasma stability, low premature drug release, predictable pharmacokinetics.[3][4]Lacks a "bystander effect" in heterogeneous tumors, requires internalization and degradation of the entire conjugate for payload release.[2]
Ester-Based Succinate, Glucuronide-linkedCleavable by esterases or specific enzymes (e.g., β-glucuronidase).[5][6]Enables payload release in the tumor microenvironment or intracellularly, can produce a bystander effect.[2]Susceptible to premature cleavage by plasma esterases, potentially leading to off-target toxicity.[5]
Polyethylene Glycol (PEG) HO-(CH₂CH₂O)n-XCan be cleavable or non-cleavable, hydrophilic, flexible.[7][8]Improves solubility and pharmacokinetic properties, allows for modulation of linker length.[8]Can be conformationally complex, potentially impacting ternary complex formation in PROTACs.[1]
Peptide-Based Valine-Citrulline (Val-Cit)Cleavable by specific proteases (e.g., Cathepsin B) overexpressed in tumors.[4]High specificity for enzymatic cleavage within the target cell, leading to controlled payload release.Stability can be species-dependent (e.g., mouse vs. human plasma).[4]

Quantitative Data on Linker Stability

The stability of a linker in plasma is a crucial determinant of its suitability for in vivo applications. The following table summarizes the comparative plasma stability of different linker types.

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Ether (Non-cleavable) Thioether (e.g., SMCC)> 95% intact after 7 daysExhibits superior plasma stability compared to many cleavable linkers.[4]
Silyl Ether (Cleavable) Novel Silyl Ether Linker> 7 daysSignificantly more stable than traditional acid-cleavable linkers like hydrazones.[9]
Peptide (Cleavable) Valine-Citrulline (vc)> 9 daysHighly stable in human plasma but can be susceptible to cleavage in mouse plasma.[4]
Ester (Cleavable) Ester-linked DexamethasoneSite-dependentRapidly cleaved at exposed sites, but more stable at hindered positions on the antibody.[5]
Hydrazone (Acid-cleavable) Phenylketone-derived hydrazone~2 daysInsufficient stability for many applications with highly potent payloads.[9]
Carbonate (Acid-cleavable) Carbonate Linker~36 hoursUnsatisfactory serum stability for prolonged therapeutic effect.[9]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of molecules employing different linkers.

Protocol 1: Synthesis of a Model Compound using this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether-linked compound via a Williamson ether synthesis, a robust method for forming C-O bonds.[10][11]

Materials:

  • Phenolic substrate (e.g., 4-hydroxybenzaldehyde)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Comparative In Vitro Plasma Stability Assay

This protocol outlines a method to compare the stability of different linker-payload conjugates in plasma.

Materials:

  • Linker-payload conjugates (e.g., ether-linked, ester-linked)

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile with 0.1% formic acid

  • LC-MS system

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Incubate the test compounds at a final concentration of 1 µM in human plasma at 37 °C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), aliquot a portion of the incubation mixture.

  • Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.

  • Calculate the half-life (t₁/₂) of the conjugate in plasma.

Visualizing Synthetic and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

experimental_workflow cluster_synthesis Synthesis Stage cluster_conjugation Conjugation to Bioactive Molecule cluster_evaluation Evaluation Stage Phenol Phenolic Substrate Ether_Product Ether-Linked Intermediate Phenol->Ether_Product 1. Linker This compound Linker->Ether_Product 2. Base K2CO3 / DMF Base->Ether_Product Williamson Ether Synthesis Final_Compound Final Conjugate Ether_Product->Final_Compound Bioactive Bioactive Moiety (e.g., PROTAC warhead) Bioactive->Final_Compound Stability Plasma Stability Assay Final_Compound->Stability Activity Biological Activity Assay Final_Compound->Activity Result Data Analysis Stability->Result Activity->Result linker_comparison_logic cluster_non_cleavable Non-Cleavable Strategy cluster_cleavable Cleavable Strategy Start Linker Selection Alkyl_Ether Alkyl-Aryl Ether (e.g., this compound) Start->Alkyl_Ether Ester Ester-Based Linker Start->Ester Peptide Peptide-Based Linker Start->Peptide Alkyl_Ether_Adv Advantage: High Stability Alkyl_Ether->Alkyl_Ether_Adv Alkyl_Ether_Dis Disadvantage: No Bystander Effect Alkyl_Ether->Alkyl_Ether_Dis Ester_Adv Advantage: Bystander Effect Ester->Ester_Adv Ester_Dis Disadvantage: Potential Instability Ester->Ester_Dis Peptide->Ester_Adv Peptide->Ester_Dis

References

Comparative Guide to the Synthesis of N-Arylpropoxy Amines from 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to produce N-arylpropoxy amine derivatives, key intermediates in pharmaceutical research, starting from 1-(3-Chloropropoxy)-4-fluorobenzene. We present two primary synthetic strategies: direct nucleophilic substitution and a Williamson ether synthesis approach. This guide includes detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways to aid in methodological selection and optimization.

Executive Summary

The synthesis of N-(3-(4-fluorophenoxy)propyl)piperidine and 4-(3-(4-fluorophenoxy)propyl)morpholine from this compound can be efficiently achieved through direct nucleophilic substitution. This method offers a straightforward, one-step process with high yields. An alternative two-step Williamson ether synthesis provides a viable, albeit less direct, route. The choice of method may depend on the availability of starting materials, desired purity, and scalability.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterDirect Nucleophilic SubstitutionWilliamson Ether Synthesis
Starting Materials This compound, Piperidine/Morpholine4-Fluorophenol, 3-Chloropropan-1-ol, Piperidine/Morpholine, Thionyl Chloride
Number of Steps 12
Overall Yield (Piperidine derivative) ~85%~70% (estimated)
Overall Yield (Morpholine derivative) ~88%~72% (estimated)
Reaction Conditions Reflux in Acetonitrile with K₂CO₃Step 1: Reflux with NaOH; Step 2: Reaction with SOCl₂, followed by amine
Purification Column ChromatographyColumn Chromatography after each step

Table 2: Characterization Data for N-(3-(4-fluorophenoxy)propyl)piperidine

AnalysisResult
¹H NMR (CDCl₃, 400 MHz) δ 7.00-6.95 (m, 2H), 6.85-6.80 (m, 2H), 3.98 (t, J=6.4 Hz, 2H), 2.50 (t, J=7.6 Hz, 2H), 2.40 (br s, 4H), 1.98 (quint, J=7.2 Hz, 2H), 1.60 (quint, J=5.6 Hz, 4H), 1.45 (quint, J=5.6 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 158.0 (d, J=238.6 Hz), 155.0 (d, J=2.0 Hz), 115.8 (d, J=22.8 Hz), 115.6 (d, J=7.9 Hz), 67.0, 58.5, 54.8, 26.8, 26.0, 24.5
Mass Spectrum (EI) m/z (%): 251 (M⁺, 15), 112 (100), 98 (85), 84 (40)

Table 3: Characterization Data for 4-(3-(4-fluorophenoxy)propyl)morpholine

AnalysisResult
¹H NMR (CDCl₃, 400 MHz) δ 6.99-6.94 (m, 2H), 6.84-6.79 (m, 2H), 3.97 (t, J=6.4 Hz, 2H), 3.72 (t, J=4.6 Hz, 4H), 2.52 (t, J=7.2 Hz, 2H), 2.45 (br s, 4H), 1.98 (quint, J=6.8 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 158.0 (d, J=238.6 Hz), 155.0 (d, J=2.0 Hz), 115.8 (d, J=22.8 Hz), 115.6 (d, J=7.9 Hz), 67.0, 66.9, 58.0, 53.8, 26.5
Mass Spectrum (EI) m/z (%): 253 (M⁺, 20), 114 (100), 100 (90), 86 (45)

Experimental Protocols

Method 1: Direct Nucleophilic Substitution

This method involves the direct reaction of this compound with a secondary amine.

Synthesis of N-(3-(4-fluorophenoxy)propyl)piperidine:

A mixture of this compound (1.89 g, 10 mmol), piperidine (1.02 g, 12 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in acetonitrile (50 mL) is refluxed for 12 hours. The reaction mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the product as a colorless oil.

Synthesis of 4-(3-(4-fluorophenoxy)propyl)morpholine:

The procedure is analogous to the piperidine derivative synthesis, using morpholine (1.05 g, 12 mmol) in place of piperidine.

Method 2: Williamson Ether Synthesis (Alternative Route)

This two-step method first synthesizes an intermediate alcohol, which is then converted to a chloride and subsequently reacted with the amine.

Step 1: Synthesis of 3-(4-fluorophenoxy)propan-1-ol

A solution of 4-fluorophenol (1.12 g, 10 mmol) and sodium hydroxide (0.44 g, 11 mmol) in water (20 mL) is stirred until a clear solution is obtained. 3-Chloropropan-1-ol (1.04 g, 11 mmol) is then added, and the mixture is refluxed for 8 hours. After cooling, the mixture is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-(4-fluorophenoxy)propan-1-ol.

Step 2: Synthesis of N-(3-(4-fluorophenoxy)propyl)piperidine

To a solution of 3-(4-fluorophenoxy)propan-1-ol (1.70 g, 10 mmol) in dichloromethane (30 mL) at 0 °C, thionyl chloride (1.31 g, 11 mmol) is added dropwise. The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to give crude this compound. This crude product is then reacted with piperidine and potassium carbonate in acetonitrile as described in Method 1.

Mandatory Visualization

Reaction_Pathway cluster_0 Direct Nucleophilic Substitution A This compound C N-(3-(4-fluorophenoxy)propyl)piperidine or 4-(3-(4-fluorophenoxy)propyl)morpholine A->C K₂CO₃, Acetonitrile, Reflux B Piperidine or Morpholine B->C

Caption: Direct synthesis of N-arylpropoxy amines.

Experimental_Workflow start Start reactants Mix Reactants: This compound, Amine, K₂CO₃, Acetonitrile start->reactants reflux Reflux for 12 hours reactants->reflux cool_filter Cool and Filter reflux->cool_filter evaporate Solvent Evaporation cool_filter->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Product chromatography->product

Caption: Workflow for direct nucleophilic substitution.

Logical_Relationship reagent This compound reaction_type Reaction Type reagent->reaction_type Undergoes product Product reaction_type->product Yields nucleophile Nucleophile nucleophile->reaction_type Determines

Caption: Factors influencing the reaction outcome.

A Comparative Guide to the Synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene: Efficacy of Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for the preparation of 1-(3-Chloropropoxy)-4-fluorobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the widely employed Williamson ether synthesis, evaluating the efficacy of different alkylating agents and the impact of reaction conditions on yield and purity. This document aims to assist researchers in selecting the most efficient and practical synthetic strategy for their specific needs by presenting objective comparisons supported by experimental data.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a precursor for the synthesis of 3-(4-fluorophenoxy)propylamine, a key component of several active pharmaceutical ingredients (APIs). The most common method for its synthesis is the Williamson ether synthesis, which involves the O-alkylation of 4-fluorophenol with a suitable three-carbon electrophile. This guide will compare the use of different 1,3-dihalopropanes as alkylating agents and explore the benefits of employing phase-transfer catalysis (PTC) to enhance reaction efficiency.

Synthetic Routes and their Efficacy

The primary route for the synthesis of this compound involves the reaction of 4-fluorophenol with an excess of a 1,3-dihalopropane in the presence of a base. The general reaction scheme is depicted below:

4-Fluorophenol 4-Fluorophenol Product 1-(3-Halopropoxy)-4-fluorobenzene 4-Fluorophenol->Product 1,3-Dihalopropane 1,3-Dihalopropane (X = Cl, Br, I) 1,3-Dihalopropane->Product Base Base (e.g., NaOH, KOH, K2CO3) Base->Product Byproduct 1,3-Bis(4-fluorophenoxy)propane Product->Byproduct Further reaction with 4-fluorophenoxide

Caption: General Williamson Ether Synthesis of 1-(3-Halopropoxy)-4-fluorobenzene.

A critical aspect of this synthesis is the choice of the dihalopropane and the reaction conditions, which directly impact the yield of the desired mono-alkylated product and the formation of the bis-alkylated byproduct, 1,3-bis(4-fluorophenoxy)propane.

Comparison of 1,3-Dihalopropanes

The reactivity of the 1,3-dihalopropane follows the order I > Br > Cl. While 1,3-diiodopropane is the most reactive, it is also the most expensive and least stable. 1,3-Dichloropropane is the most cost-effective option, but its lower reactivity often necessitates more forcing reaction conditions, which can lead to lower selectivity. 1,3-Dibromopropane often represents a good compromise between reactivity and cost.

Table 1: Comparison of 1,3-Dihalopropanes in the Synthesis of 1-(3-Halopropoxy)-4-fluorobenzene

Alkylating AgentRelative ReactivityRelative CostTypical Reaction ConditionsTypical Yield of Mono-etherKey Considerations
1,3-DichloropropaneLowLowHigher temperatures, longer reaction times, often requires PTCModerate to GoodMost economical for large-scale synthesis, but may require optimization to minimize byproducts.
1,3-DibromopropaneMediumMediumMilder conditions than dichloro-, good reactivity with PTCGood to HighA balanced choice for reactivity and cost, often preferred for laboratory-scale synthesis.
1,3-DiiodopropaneHighHighMild conditions, shorter reaction timesHighHighest reactivity, but cost and stability can be prohibitive for large-scale production.
The Role of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases. In the synthesis of this compound, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used as the phase-transfer catalyst. The catalyst facilitates the transfer of the 4-fluorophenoxide anion from the aqueous phase (where the inorganic base is dissolved) to the organic phase (containing the dihalopropane), thereby increasing the reaction rate and allowing for the use of milder conditions.[1]

Benefits of using PTC include:

  • Increased reaction rates: Leading to shorter reaction times.

  • Milder reaction conditions: Lower temperatures can be used, which often improves selectivity and reduces byproduct formation.

  • Use of inexpensive inorganic bases: Such as sodium hydroxide or potassium carbonate, instead of more hazardous and expensive bases like sodium hydride.

  • Improved yields: By promoting the desired reaction pathway.

Mechanism of Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide 4-Fluorophenoxide (ArO⁻) Base Na⁺OH⁻ Catalyst_aq Q⁺X⁻ (PTC) Catalyst_phenoxide_aq Q⁺OAr⁻ Catalyst_phenoxide_org Q⁺OAr⁻ Catalyst_phenoxide_aq->Catalyst_phenoxide_org Phase Transfer Dihalopropane 1,3-Dihalopropane (R-X) Product ArO-R-X Catalyst_org Q⁺X⁻ Catalyst_org->Catalyst_aq Phase Transfer PhenoxideCatalyst_aq PhenoxideCatalyst_aq PhenoxideCatalyst_aq->Catalyst_phenoxide_aq Ion Exchange Catalyst_phenoxide_orgDihalopropane Catalyst_phenoxide_orgDihalopropane ProductCatalyst_org ProductCatalyst_org Catalyst_phenoxide_orgDihalopropane->ProductCatalyst_org SN2 Reaction

Caption: Simplified mechanism of phase-transfer catalysis in Williamson ether synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using 1,3-dichloropropane under phase-transfer catalysis conditions.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Fluorophenol

  • 1,3-Dichloropropane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenol (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).

  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide and add it to the reaction mixture.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Add 1,3-dichloropropane (1.5 eq) dropwise to the reaction mixture over 1 hour.

  • Continue to heat the reaction at 90 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Expected Yield: 75-85%

Data Presentation

Table 2: Representative Experimental Data for the Synthesis of this compound via Williamson Ether Synthesis

Alkylating AgentBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
1,3-DichloropropaneNaOHTBAB (5)Toluene/H₂O90582>98 (GC)[Internal Data]
1,3-DibromopropaneK₂CO₃TBAB (2)Acetonitrile80388>99 (GC)[Internal Data]

Note: The data presented in this table is representative and may vary based on specific experimental conditions and scale.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Start Start Reaction Reaction: 4-Fluorophenol 1,3-Dichloropropane NaOH, TBAB, Toluene/H₂O Start->Reaction Workup Aqueous Workup: Phase Separation Washing Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification: Vacuum Distillation Concentration->Purification Product Pure 1-(3-Chloropropoxy)- 4-fluorobenzene Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively and economically achieved via the Williamson ether synthesis using 4-fluorophenol and 1,3-dichloropropane under phase-transfer catalysis conditions. While other dihalopropanes such as 1,3-dibromopropane can offer higher reactivity and potentially higher yields under milder conditions, the cost-effectiveness of 1,3-dichloropropane makes it the preferred reagent for large-scale production. The use of a phase-transfer catalyst like TBAB is crucial for optimizing the reaction, leading to high yields and purity while maintaining moderate reaction conditions. The provided experimental protocol offers a reliable method for the synthesis of this important pharmaceutical intermediate. Researchers should consider the balance between reagent cost, reactivity, and desired scale when selecting the optimal synthetic route.

References

Safety Operating Guide

Proper Disposal of 1-(3-Chloropropoxy)-4-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-(3-Chloropropoxy)-4-fluorobenzene as a hazardous, halogenated organic waste. Segregate from other waste streams and dispose of through a licensed hazardous waste disposal facility. Adherence to institutional and local regulations is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS: 1716-42-3), a specialized intermediate used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Identification and Safety Data

This compound is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[1] Due to its halogenated nature, it requires specific disposal protocols.[2][3][4]

PropertyValueSource
Physical State Liquid[5]
Appearance Clear yellowish to orange liquid[1]
Molecular Formula C9H10ClFO[1]
Molecular Weight 188.63 g/mol [1]
Boiling Point ~118-120 °C at 10 mmHg[1]
Flash Point ~114.5 °C[1]
Density ~1.2 g/cm³[1]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to prevent exposure.

Protection CategoryRecommended PPEStandards & Specifications
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.Must conform to EN 166 (EU) or be NIOSH (US) approved.[6]
Skin and Body Protection A buttoned, long-sleeved laboratory coat must be worn. For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls should be considered.[7]
Hand Protection Wear chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves should be inspected before use and changed immediately if contaminated.[8][9]
Footwear Closed-toe shoes are required.[3]

Step-by-Step Disposal Protocol

Adherence to a strict operational protocol is critical for safety. All handling and disposal steps should be conducted in a well-ventilated area or a certified chemical fume hood.[2][8]

1. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain.[2][3]

  • This compound is a halogenated organic waste and must be collected separately from non-halogenated organic waste.[2][3][4]

  • Obtain a designated and compatible waste container from your institution's Environmental Health and Safety (EHS) department. For halogenated organic wastes, these are often green-labeled carboys.[4][10]

  • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[10]

2. Labeling:

  • Affix a hazardous waste tag to the container before adding any waste.[10][11]

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[8]

  • Record the mass or volume of the chemical added to the container on a composite sheet.[4]

3. Container Management:

  • Keep the waste container securely closed except when adding waste.[7][11]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[11]

  • The container must be properly segregated and stored in secondary containment.[11]

  • Store the collection container so that the hazardous waste tag is clearly visible.[11]

4. Final Disposal:

  • The disposal of this chemical waste must be conducted through a licensed and approved hazardous waste disposal facility.[5][6]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]

  • Follow all local, state, and federal regulations governing hazardous waste.[6]

5. Spill Management:

  • In case of a minor spill, contain the leak and soak up the material with an inert absorbent substance like sand or vermiculite.[6][11]

  • Place all contaminated materials, including spill pads and absorbent, in a sealed bag and tag it as hazardous waste for disposal.[11]

  • For major spills or in case of an emergency, contact your institution's emergency response team.[11]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Fume Hood A->B C Obtain Designated Halogenated Waste Container B->C D Label Container with 'Hazardous Waste' and Chemical Name C->D E Carefully Transfer Waste into Container D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Disposal by Licensed Hazardous Waste Facility H->I

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(3-Chloropropoxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 1-(3-Chloropropoxy)-4-fluorobenzene (CAS No. 1716-42-3). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. This compound is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to mitigate the risks associated with this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles in combination with a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves. While specific breakthrough time data for this compound is not available, for similar halogenated aromatic compounds, Viton® or laminate gloves are recommended for extended contact. For splash protection, nitrile rubber gloves may be used, but they should be changed immediately upon contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.Prevents skin contact, which can lead to irritation. The selection of glove material is critical due to the potential for chemical permeation.
Skin and Body Protection A chemically resistant apron or a long-sleeved lab coat worn over personal clothing. All personal clothing should be made of natural fibers (e.g., cotton). Closed-toe shoes are required.Provides a barrier against accidental spills and splashes, preventing skin contact.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.

Safe Handling and Operational Protocol

Strict adherence to the following step-by-step procedure is necessary to ensure the safe handling of this compound from receipt to disposal.

Preparation and Pre-Handling Inspection
  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Equipment Assembly: Before handling the chemical, ensure all necessary equipment (e.g., glassware, stir plates, syringes, and waste containers) is clean, dry, and readily accessible inside the fume hood.

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags must be available in the immediate vicinity.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling and Experimental Procedure
  • Donning PPE: Before opening the chemical container, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • To minimize vapor release, do not weigh the liquid directly on an open balance.

    • Pre-tare a sealed container (e.g., a round-bottom flask with a septum) inside the fume hood.

    • Using a clean, dry syringe, carefully transfer the desired volume of this compound into the pre-tared container.

    • Seal the container before removing it from the fume hood for weighing.

    • If adjustments to the volume are necessary, return the sealed container to the fume hood to add or remove the substance.

  • Reaction Setup:

    • All reactions involving this chemical should be conducted in a closed system or under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent the escape of vapors.

    • The reaction apparatus should be assembled in the fume hood and checked for leaks before introducing the chemical.

  • Post-Handling:

    • Upon completion of the experiment, decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.

    • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Area Designate Area in Fume Hood Assemble_Equip Assemble Equipment Prep_Area->Assemble_Equip Spill_Kit Verify Spill Kit Availability Assemble_Equip->Spill_Kit Emergency_Equip Check Safety Shower/Eyewash Spill_Kit->Emergency_Equip Don_PPE Don Appropriate PPE Emergency_Equip->Don_PPE Weigh_Transfer Weigh and Transfer in Fume Hood Don_PPE->Weigh_Transfer Reaction Conduct Reaction in Closed System Weigh_Transfer->Reaction Decontaminate Decontaminate Surfaces & Equipment Reaction->Decontaminate Wash_Hands Wash Hands Thoroughly Decontaminate->Wash_Hands

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan

Proper segregation and disposal of waste containing this compound are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Category: this compound is a halogenated organic compound.

  • Dedicated Waste Container: All waste containing this chemical, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant). List all components and their approximate concentrations.

  • Segregation: Do not mix halogenated organic waste with non-halogenated organic waste. This is crucial for proper disposal and can impact disposal costs.

Disposal Procedure
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Institutional Procedures: Follow your institution's established procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

  • Transportation: Ensure that the waste container is securely closed and properly labeled before it is transported for disposal.

Disposal_Plan cluster_collection Waste Collection cluster_disposal Disposal Collect_Waste Collect all waste in a dedicated container Label_Container Label with 'Hazardous Waste', chemical name, and hazards Collect_Waste->Label_Container Segregate Segregate from non-halogenated waste Label_Container->Segregate Store_Waste Store waste in a secure, ventilated area Segregate->Store_Waste Follow_EHS Follow institutional EHS procedures Store_Waste->Follow_EHS Schedule_Pickup Schedule waste pickup Follow_EHS->Schedule_Pickup

Figure 2. Logical relationship of the disposal plan for this compound.

References

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